2-(Pyrrolidin-1-yl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSPJDRFUHSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-(Pyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-1-yl)acetohydrazide. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, incorporating both a pyrrolidine ring and a hydrazide functional group, makes it a versatile scaffold for creating diverse molecular architectures with potential biological activities. This document covers its synthesis, physicochemical properties, spectral characteristics, and potential applications in drug discovery, with a focus on its role as a precursor to compounds with antimicrobial and antifungal properties.
Introduction
This compound is a bifunctional organic molecule that has garnered interest in medicinal chemistry. The pyrrolidine moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties. The hydrazide group is a reactive functional group that can be readily converted into a variety of heterocyclic systems or used as a linker in the design of bioactive conjugates. Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents[1][2]. This guide aims to provide a detailed technical resource for researchers working with this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 7171-96-2 | [1] |
| Molecular Formula | C₆H₁₃N₃O | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| Storage | Room temperature, light-proof, inert gas |
Synthesis
A plausible and common synthetic route to this compound involves a two-step process starting from readily available commercial reagents. The general workflow for this synthesis is depicted below.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
-
To a solution of pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to 0 °C in an ice bath, add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Spectral Data (Predicted)
NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| 1.8-2.0 | m | 4H | CH₂ (pyrrolidine) | |
| 2.6-2.8 | t | 4H | N-CH₂ (pyrrolidine) | |
| 3.1-3.3 | s | 2H | N-CH₂-C=O | |
| 4.2-4.4 | br s | 2H | -NH₂ | |
| 8.9-9.1 | br s | 1H | -C(=O)NH- | |
| 23-25 | CH₂ (pyrrolidine) | |||
| 53-55 | N-CH₂ (pyrrolidine) | |||
| 59-61 | N-CH₂-C=O | |||
| 169-171 | C=O |
IR Spectroscopy and Mass Spectrometry
| IR (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| Mass Spec (Predicted) | m/z | Fragment Ion |
| 3300-3400 | N-H stretch (NH₂) | |
| 3150-3250 | N-H stretch (amide) | |
| 2850-2960 | C-H stretch (alkane) | |
| 1640-1680 | C=O stretch (amide) | |
| 1520-1560 | N-H bend | |
| 143.11 [M]⁺ | Molecular ion | |
| 112.09 | [M - NHNH₂]⁺ | |
| 84.08 | [M - C(=O)NHNH₂]⁺ | |
| 70.08 | [Pyrrolidine]⁺ |
Reactivity and Biological Potential
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This group can readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and diacylhydrazines, respectively. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules, including various heterocyclic systems.
The presence of the pyrrolidine ring and the hydrazide group suggests that derivatives of this compound may exhibit biological activity. Indeed, many hydrazide-containing compounds have been reported to possess a wide range of biological properties, including antimicrobial, antifungal, and antitubercular activities[1]. The pyrrolidine scaffold is also a key component of many pharmaceuticals, often enhancing their pharmacological and pharmacokinetic profiles. Therefore, this compound is a promising starting material for the discovery of new drug candidates.
Hypothetical Signaling Pathway Modulation
Given that derivatives of similar heterocyclic compounds have been shown to act as enzyme inhibitors, a hypothetical mechanism of action for a bioactive derivative of this compound could involve the inhibition of a key microbial enzyme. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could interfere with a bacterial process.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an attractive starting point for the creation of diverse chemical libraries. The known biological activities of related compounds, particularly in the antimicrobial and antifungal arenas, underscore the potential of its derivatives as novel therapeutic agents. This technical guide provides a foundational resource for researchers to facilitate the exploration and utilization of this promising molecule. Further experimental validation of the predicted properties and biological activities is warranted.
References
In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetohydrazide (CAS Number: 7171-96-2)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-(Pyrrolidin-1-yl)acetohydrazide, a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. This document details its physicochemical properties, synthesis protocols, and its primary application as a scaffold for generating bioactive hydrazone derivatives.
Core Compound Properties
This compound, with the CAS number 7171-96-2, is a carbohydrazide compound featuring a pyrrolidine ring. Its structure makes it a valuable building block in medicinal chemistry.[1] The key identifying information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7171-96-2 | [1] |
| Molecular Formula | C₆H₁₃N₃O | [1] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [1] |
| Physical Form | Solid, semi-solid, or liquid | |
| Synonyms | 2-(1-pyrrolidinyl)acetohydrazide, 1-pyrrolidineacetic acid, hydrazide | [3] |
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an ester precursor, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
The precursor, ethyl 2-(pyrrolidin-1-yl)acetate, is synthesized by the alkylation of pyrrolidine with ethyl bromoacetate.
Experimental Protocol:
-
A solution of pyrrolidine (3 mol) in tetrahydrofuran (450 mL) is cooled in an ice bath.
-
Ethyl bromoacetate (1.5 mol) is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.
-
Following the addition, toluene (150 mL) is added to the solution to precipitate the pyrrolidinium bromide byproduct.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under vacuum to yield ethyl 2-(pyrrolidin-1-yl)acetate.[4]
pyrrolidine [label="Pyrrolidine"]; bromoacetate [label="Ethyl Bromoacetate"]; THF [label="THF (Solvent)\nT < 30°C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; toluene [label="Toluene (for precipitation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"];
{rank=same; pyrrolidine; bromoacetate} -> THF; THF -> toluene; toluene -> ester; }
Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate.
Step 2: Hydrazinolysis of Ethyl 2-(pyrrolidin-1-yl)acetate
The synthesized ester is then converted to the target acetohydrazide through reaction with hydrazine hydrate. This is a standard method for preparing hydrazides from their corresponding esters.[5][6][7]
General Experimental Protocol:
-
Ethyl 2-(pyrrolidin-1-yl)acetate is dissolved in a suitable alcohol solvent, such as ethanol.
-
Hydrazine hydrate (typically an 85% solution) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting product, this compound, which may precipitate out of the solution, is then isolated by filtration, dried, and can be further purified by recrystallization.[7][8]
ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"]; hydrazine [label="Hydrazine Hydrate"]; ethanol [label="Ethanol (Solvent)\nRoom Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; acetohydrazide [label="this compound"];
{rank=same; ester; hydrazine} -> ethanol; ethanol -> acetohydrazide; }
Hydrazinolysis to form the target compound.
Application in the Synthesis of Bioactive Hydrazones
The primary utility of this compound lies in its role as a precursor for the synthesis of hydrazone derivatives. The hydrazide moiety readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones to form hydrazones.[5][6][9] These resulting hydrazide-hydrazone scaffolds are of significant interest in drug discovery due to their reported wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][10][11]
General Synthesis of Hydrazone Derivatives
The synthesis of hydrazones from this compound is a straightforward condensation reaction.
General Experimental Protocol:
-
Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, typically ethanol.
-
A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
The mixture is refluxed for a period of time, which can range from a few hours to overnight, and the reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
acetohydrazide [label="this compound"]; carbonyl [label="Aldehyde or Ketone\n(R-C=O)"]; reflux [label="Ethanol (Solvent)\nGlacial Acetic Acid (catalyst)\nReflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrazone [label="Hydrazone Derivative"];
{rank=same; acetohydrazide; carbonyl} -> reflux; reflux -> hydrazone; }
General synthesis of hydrazone derivatives.
Biological Evaluation of Derivatives
Derivatives of this compound, particularly the hydrazones, are primarily evaluated for their antimicrobial and antifungal activities. A standard method for this evaluation is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Antimicrobial Activity Screening Protocol (General)
-
Preparation of Bacterial/Fungal Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Aspergillus flavus, Candida albicans) are cultured in appropriate broth media to a specified cell density.[10][12]
-
Preparation of Test Compounds: The synthesized hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Broth Microdilution Assay:
-
A series of dilutions of the test compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Each well is then inoculated with the prepared bacterial or fungal suspension.
-
Positive (microorganism and medium) and negative (medium only) controls are included. A standard antibiotic/antifungal agent is also typically included for comparison.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]
Conclusion
This compound is a readily synthesizable and highly versatile intermediate for the development of novel bioactive compounds. Its primary application in the synthesis of hydrazone derivatives provides a gateway to a class of molecules with demonstrated potential as antimicrobial and antifungal agents. The straightforward synthetic protocols for both the core compound and its derivatives make it an attractive scaffold for further exploration in medicinal chemistry and drug discovery programs. Further research into the derivatization of this compound could lead to the identification of new therapeutic leads with improved efficacy and a broader spectrum of activity.
References
- 1. This compound [myskinrecipes.com]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. 2-PYRROLIDIN-1-YLACETOHYDRAZIDE [chemicalbook.com]
- 4. Synthesis routes of Ethyl 2-(pyrrolidin-1-yl)acetate [benchchem.com]
- 5. Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents [jpac.journals.ekb.eg]
- 6. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
An In-depth Technical Guide on the Potential Mechanisms of Action for 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide elucidates the multifaceted pharmacological potential of 2-(Pyrrolidin-1-yl)acetohydrazide derivatives. The core structure, combining a pyrrolidine ring with an acetohydrazide moiety, serves as a versatile scaffold for developing compounds with a wide array of biological activities. The mechanism of action is highly dependent on the specific substitutions made to this core, leading to derivatives that can function as enzyme inhibitors, antimicrobial agents, or receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of workflows and pathways to offer a comprehensive overview for drug discovery and development.
Enzyme Inhibition
A primary mechanism through which these derivatives exert their effects is the inhibition of specific enzymes. This is a well-documented avenue for the therapeutic potential of pyrrolidine-containing compounds.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[1][2][3] Pyrrolidine-based structures are recognized as potent DPP-IV inhibitors.
| Compound Class | Specific Derivative | Target | IC50 |
| Pyrrolidine Derivatives | 2-benzylpyrrolidine derivative (Compound 2) | DPP-IV | 0.3 ± 0.03 µM[1] |
| Pyrrolidine Derivatives | 4-benzylpiperidine derivative (Compound 1) | DPP-IV | 1.6 ± 0.04 µM[1] |
| Pyrrolidine Derivatives | phenethyl-piperazine derivative (Compound 3) | DPP-IV | 1.2 ± 0.04 µM[1] |
| Pyrrolidine Derivatives | 4-amino-1-benzylpiperidine derivative (Compound 4) | DPP-IV | 4 ± 0.08 µM[1] |
This kinetic assay quantifies DPP-IV activity by measuring the fluorescence of 7-Amino-4-methylcoumarin (AMC), which is released from a fluorogenic substrate upon cleavage by DPP-IV.[1][4]
-
Reagent Preparation:
-
Prepare a 1X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[4]
-
Dilute the DPP-IV enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the 1X Assay Buffer to their desired working concentrations.[4]
-
Prepare a stock solution of the test inhibitor compound and create a dilution series. A known inhibitor like Sitagliptin is used as a positive control.[4]
-
-
Assay Procedure (96-well plate format):
-
Enzyme/Inhibitor Incubation: To appropriate wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test inhibitor at various concentrations. For control wells, add buffer in place of the inhibitor.[4]
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[4]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.
α-Amylase and α-Glucosidase Inhibition
Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is another key strategy for managing type 2 diabetes.[5][6] By slowing the digestion of complex carbohydrates, these inhibitors reduce the postprandial glucose spike. Pyrrolidine derivatives have demonstrated significant inhibitory activity against both enzymes.[5][7][8]
| Compound Class | Specific Derivative | Target | IC50 (µg/mL) | IC50 (mM) |
| Pyrrolidine Derivative | 4-methoxy analogue (3g) | α-Amylase | 26.24[5] | - |
| Pyrrolidine Derivative | 4-methoxy analogue (3g) | α-Glucosidase | 18.04[5] | - |
| Pyrrolidine Derivative | Compound 3a | α-Amylase | 36.32[5] | - |
| Pyrrolidine Derivative | Compound 3f | α-Glucosidase | 27.51[5] | - |
| Pyrrolidine-based Pyrazoline | Compound 21 | α-Glucosidase | - | 0.052 ± 0.006[7] |
| N-acetylpyrrolidine | N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | - | 0.52 ± 0.02[9] |
| N-acetylpyrrolidine | N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | - | 1.64 ± 0.08[9] |
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.
-
Dissolve the pNPG substrate in the phosphate buffer.
-
Prepare a stock solution of the test inhibitor and create a dilution series. Acarbose is typically used as a reference standard.
-
-
Assay Procedure (96-well plate format):
-
In each well, add 10 µL of the test inhibitor solution at various concentrations.
-
Add 10 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 125 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for an additional 30 minutes.[9]
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of 0.1 N Sodium Carbonate (Na₂CO₃).
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Generalized workflow for in vitro enzyme inhibition screening.
Antimicrobial and Antifungal Activity
The hydrazide and pyrrolidine moieties are present in many compounds with known antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[10][11]
The primary quantitative measure for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro.[12][13]
(Specific MIC values for this compound derivatives are sparsely reported in readily available literature and would require targeted screening. The table below is a template for reporting such data.)
| Derivative | Bacterial Strain (e.g., S. aureus) | Fungal Strain (e.g., C. albicans) |
| Compound X | MIC (µg/mL) | MIC (µg/mL) |
| Compound Y | MIC (µg/mL) | MIC (µg/mL) |
| Reference Drug | MIC (µg/mL) | MIC (µg/mL) |
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[14]
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]
-
-
Assay Plate Preparation (96-well plate):
-
Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well microtiter plate.
-
Include a positive control well (medium with inoculum, no compound) and a negative/sterility control well (medium only).[14]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial or fungal inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[14]
-
-
Data Acquisition:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Receptor Binding and Modulation
Derivatives containing the pyrrolidine scaffold can be designed to interact with various central nervous system (CNS) receptors. Molecular docking studies and in vitro binding assays are used to predict and confirm the affinity of these compounds for specific receptor targets, such as GABAa receptors.
GABAa Receptor Binding
The GABAa receptor is a ligand-gated ion channel and the primary target for inhibitory neurotransmission in the CNS. Modulating this receptor can produce sedative, anxiolytic, and anticonvulsant effects. The affinity of novel compounds for the GABAa receptor can be determined through competitive binding assays.
Binding affinity is typically reported as the inhibition constant (Ki) or as an IC50 value from a competitive binding assay.
| Compound Class | Target Receptor | Radioligand | Binding Affinity (Ki or IC50) |
| Pyrrolidine Derivative Z | GABAa | [³H]muscimol | Value (nM) |
This protocol describes a method to measure the binding of a test compound to the GABAa receptor in rat brain membranes using [³H]muscimol, a potent GABAa agonist.[16][17]
-
Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[16]
-
Perform a series of centrifugations to isolate the brain membranes. This includes low-speed spins to remove debris followed by high-speed ultracentrifugation (e.g., 140,000 x g) to pellet the membranes.[16]
-
Wash the membrane pellet multiple times with ice-cold buffer to remove endogenous GABA, which would otherwise interfere with the assay.[17]
-
Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration. Store at -70°C.[16]
-
-
Binding Assay:
-
Thaw the prepared membranes and wash them twice by resuspension and centrifugation.[16]
-
In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[16]
-
For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM).[16]
-
Incubate the mixture at 4°C for 45 minutes.[16]
-
-
Data Acquisition:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[16]
-
Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition curves.
-
Caption: Principle of a competitive radioligand binding assay.
References
- 1. oatext.com [oatext.com]
- 2. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the biological activity of acetohydrazide compounds
An In-depth Technical Guide on the Biological Activity of Acetohydrazide Compounds
Abstract
Acetohydrazides, organic compounds characterized by a hydrazide functional group attached to an acetyl group, and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1] Due to their synthetic accessibility and diverse pharmacological properties, these compounds have garnered significant interest in medicinal chemistry.[2][3][4] This review provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of various acetohydrazide derivatives. It covers their antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured summary of the therapeutic potential of this important chemical scaffold.[5][6]
Introduction
Hydrazides are a class of organic compounds featuring the R-CO-NH-NH₂ functional group.[2] The presence of the azometine proton in hydrazone derivatives (-NHN=CH-) makes them a crucial scaffold for the development of new therapeutic agents.[5][6] Since the discovery and success of Isonicotinic acid hydrazide (Isoniazid) as a primary antitubercular drug, the therapeutic potential of hydrazide-containing compounds has been extensively explored.[2][4]
Acetohydrazide derivatives are synthesized by incorporating an acetyl group, and their subsequent modifications have led to a plethora of compounds with wideranging biological effects. These activities include antimicrobial, antimycobacterial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition properties.[3][4][6] Their ability to interact with various biological targets, often through chelation with metal ions in enzymes or by forming hydrogen bonds, contributes to their diverse pharmacological profiles.[7][8] This review consolidates the current knowledge on the biological activities of acetohydrazide compounds, focusing on quantitative data and the experimental methods used for their evaluation.
General Synthesis of Acetohydrazide Derivatives
The synthesis of acetohydrazide derivatives, particularly hydrazones, is a well-established process in medicinal chemistry. The common pathway involves a multi-step reaction sequence, which is adaptable for creating large libraries of compounds for biological screening.
The process typically begins with a carboxylic acid, which is converted to its corresponding ester. This ester is then reacted with hydrazine hydrate to form the core acetohydrazide intermediate. The final step involves the condensation of this hydrazide with various substituted aldehydes or ketones, often under reflux with a catalytic amount of acid, to yield the target N'-arylideneacetohydrazide derivatives (Schiff bases).[3][9][10][11]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. A Review on Biological Activities and Chemical Synthesis of Hydra...: Ingenta Connect [ingentaconnect.com]
- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-hydrazone derivatives represent a versatile class of organic compounds characterized by the presence of a -CO-NH-N=CH- scaffold. This structural motif has garnered significant attention in medicinal chemistry due to its ability to confer a wide spectrum of biological activities. These compounds are relatively straightforward to synthesize, typically through the condensation reaction of a hydrazide with an aldehyde or a ketone, allowing for extensive structural diversification.[1][2] This adaptability makes them prime candidates for drug discovery and development, with research consistently revealing their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of novel hydrazide-hydrazone derivatives, supported by experimental protocols and quantitative data.
Synthesis and Characterization
The general synthesis of hydrazide-hydrazone derivatives involves a condensation reaction between a carboxylic acid hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically carried out in a protic solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[6] The resulting hydrazone precipitates from the reaction mixture and can be purified by filtration, washing, and recrystallization.
Characterization of these derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide), N-H (amide), and C=N (imine) stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.
Biological Significance and Therapeutic Potential
Hydrazide-hydrazone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising scaffolds for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of hydrazide-hydrazone derivatives against various cancer cell lines.[3][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.[4][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | PC-3 (Prostate) | 1.32 | [7] |
| MCF-7 (Breast) | 2.99 | [7] | |
| HT-29 (Colon) | 1.71 | [7] | |
| Compound 2 | A549 (Lung) | 43.1 | [9] |
| MCF-7 (Breast) | 59.1 | [9] | |
| Compound 3 | HCT 116 (Colon) | 0.29 | [2] |
| Compound 4 | HepG2 (Liver) | 3.8 | [10] |
| HCT-116 (Colon) | 1.9 | [10] | |
| Compound 5 | Capan-1 (Pancreatic) | 1.4 | [10] |
| Compound 6 | HepG2 (Liver) | 17.82 | [5] |
| Compound 7 | HepG2 (Liver) | 7.87 | [5] |
| Compound 8 | MCF-7 (Breast) | 7.52 | [11] |
| PC-3 (Prostate) | 10.19 | [11] | |
| Compound 9 | SH-SY5Y (Neuroblastoma) | 5.7 | [12] |
| Kelly (Neuroblastoma) | 2.4 | [12] | |
| Compound 10 | SH-SY5Y (Neuroblastoma) | 2.9 | [12] |
| Kelly (Neuroblastoma) | 1.3 | [12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][6] Their mechanisms of action can include the inhibition of essential enzymes like DNA gyrase.[6]
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative hydrazide-hydrazone derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | Staphylococcus aureus | 1.95 | [6] |
| Escherichia coli | 15.62 | [6] | |
| Compound 12 | Staphylococcus aureus | 6.25 | [6] |
| Escherichia coli | 12.5 | [6] | |
| Compound 13 | Staphylococcus epidermidis | 0.48 | [6] |
| Bacillus subtilis | 0.98 | [6] | |
| Compound 14 | Staphylococcus aureus | 0.39 | [13] |
| Pseudomonas aeruginosa | 1.56 | [13] | |
| Compound 15 | Staphylococcus aureus | 1.95 | [13] |
| Bacillus subtilis | 3.91 | [13] | |
| Compound 16 | Staphylococcus aureus | 64 | [14] |
| Compound 17 | Candida albicans | 64 | [14] |
| Compound 18 | Bacillus cereus | 0.37 | [15] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain hydrazide-hydrazone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.[5] A common mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[16]
Quantitative Anti-inflammatory Activity Data
The table below shows the in vivo anti-inflammatory activity (percentage inhibition of paw edema) of selected hydrazide-hydrazone derivatives.
| Compound ID | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| Compound 19 | 20 | 2 | Significant Reduction | [17] |
| 20 | 3 | Significant Reduction | [17] | |
| 40 | 2 | Significant Reduction | [17] | |
| 40 | 3 | Significant Reduction | [17] | |
| Compound 20 | 20 | 2 | Significant Reduction | [17] |
| 20 | 3 | Significant Reduction | [17] | |
| 20 | 4 | Significant Reduction | [17] | |
| Compound 21 | 50 | 3 | 66.7 | [5] |
| Compound 22 | 50 | 3 | 61.7 | [5] |
| Compound 23 | 50 | 3 | 63.2 | [5] |
| Compound 24 | 50 | - | 36.6 | [5] |
| Compound 25 | 50 | - | 41.5 | [5] |
Enzyme Inhibition
The structural features of hydrazide-hydrazones make them effective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include carbonic anhydrases, monoamine oxidases (MAOs), and bacterial DNA gyrase.[18][19][20]
Quantitative Enzyme Inhibition Data
This table summarizes the in vitro enzyme inhibitory activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives.
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| Compound 26 | Carbonic Anhydrase I | 1.33 | [4] |
| Compound 27 | Carbonic Anhydrase II | 1.85 | [4] |
| Compound 28 | Carbonic Anhydrase I | 15.7 | [21] |
| Compound 29 | Carbonic Anhydrase II | 13.5 | [21] |
| Compound 30 | Monoamine Oxidase A | 0.342 | [22] |
| Compound 31 | Monoamine Oxidase A | 0.028 | [22] |
Mechanisms of Action: Signaling Pathways
The diverse biological activities of hydrazide-hydrazone derivatives stem from their interactions with various cellular targets and modulation of key signaling pathways.
Apoptosis Induction in Cancer Cells
A primary mechanism of the anticancer activity of many hydrazide-hydrazone derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[4][8]
Inhibition of NF-κB Signaling
The anti-inflammatory effects of some hydrazide-hydrazone derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can therefore lead to a reduction in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of hydrazide-hydrazone derivatives.
General Synthesis of Hydrazide-Hydrazone Derivatives
-
Dissolution: Dissolve the starting hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., cold ethanol, diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide).
-
Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the hydrazide-hydrazone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the hydrazide-hydrazone derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
Novel hydrazide-hydrazone derivatives continue to be a rich source of bioactive compounds with significant therapeutic potential. Their ease of synthesis and structural versatility allow for the fine-tuning of their pharmacological properties. The compelling data on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities underscore their importance in modern drug discovery. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to translate these promising laboratory findings into clinically effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued exploration in this exciting field of medicinal chemistry.
References
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. cct2021.ftmc.lt [cct2021.ftmc.lt]
Preliminary Bioactivity Screening of 2-(Pyrrolidin-1-yl)acetohydrazide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 2-(Pyrrolidin-1-yl)acetohydrazide analogs. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the synthetic methodologies, experimental protocols for bioactivity evaluation, and presents quantitative data for analogous compounds to illustrate potential therapeutic applications.
Introduction
The this compound core structure combines the pharmacologically significant pyrrolidine ring with a reactive acetohydrazide moiety. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The hydrazide-hydrazone group is also a key pharmacophore, contributing to various biological activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. The combination of these two moieties in this compound analogs presents a promising avenue for the discovery of new lead compounds in drug development. This guide outlines the foundational steps for synthesizing and evaluating the bioactivity of these novel analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically follows a two-step procedure, starting with the esterification of a substituted acid, followed by hydrazinolysis. A general synthetic route involves the reaction of a precursor with hydrazine hydrate to form the hydrazide, which can then be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: General Synthesis of Hydrazide-Hydrazone Derivatives
This protocol is a generalized procedure based on the synthesis of similar hydrazide-hydrazone compounds.[3]
-
Synthesis of the Hydrazide Intermediate:
-
To a solution of the starting ester (e.g., ethyl 2-(pyrrolidin-1-yl)acetate) in a suitable solvent such as ethanol, add hydrazine hydrate in a molar excess.
-
Reflux the reaction mixture for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid hydrazide is then purified, typically by recrystallization from a suitable solvent.
-
-
Synthesis of the Hydrazone Analogs:
-
Dissolve the synthesized hydrazide in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add an equimolar amount of the desired substituted aldehyde or ketone.
-
Reflux the mixture for 2-6 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization.
-
Preliminary Bioactivity Screening
The newly synthesized this compound analogs can be screened for a variety of biological activities. The most common preliminary screens include antimicrobial, anticancer, and enzyme inhibition assays.
Antimicrobial Activity
The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity and can be determined using the broth microdilution method.[4]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (medium with inoculum and no compound) and negative controls (medium without inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Analogous Hydrazone Compounds
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone A | Staphylococcus aureus | 12.5 | [4] |
| Hydrazone B | Escherichia coli | 25 | [3] |
| Hydrazone C | Candida albicans | 6.25 | [4] |
Note: The data presented is for structurally related hydrazone compounds and serves as an illustrative example of potential activity.
Anticancer Activity
The cytotoxic effects of the analogs can be assessed against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.
Table 2: Representative Anticancer Activity of Analogous Pyrrolidinone-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone-Hydrazone X | IGR39 (Melanoma) | 2.5 | [5] |
| Pyrrolidinone-Hydrazone Y | PPC-1 (Prostate) | 20.2 | [5] |
| Pyrrolidinone-Hydrazone Z | MDA-MB-231 (Breast) | >100 | [5] |
Note: The data is for pyrrolidinone-hydrazone derivatives, which are structurally related to the target compounds.
A potential mechanism for anticancer activity could involve the induction of apoptosis. A simplified representation of an apoptotic signaling pathway is shown below.
Caption: A simplified signaling pathway for extrinsic and intrinsic apoptosis.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrrolidine derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase.[6]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the amount of p-nitrophenol released by monitoring the absorbance at 405 nm.
-
Acarbose can be used as a standard inhibitor.
-
Calculate the percentage inhibition and determine the IC50 value.
Table 3: Representative Enzyme Inhibition by Pyrrolidine Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Pyrrolidine Derivative 1 | α-Amylase | 25.4 | [6] |
| Pyrrolidine Derivative 2 | α-Glucosidase | 35.8 | [6] |
Note: This data is for N-Boc protected pyrrolidine amides, which share the core pyrrolidine structure.
The overall workflow for bioactivity screening is summarized in the following diagram:
Caption: A general workflow for the preliminary bioactivity screening of novel compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This technical guide provides a framework for the synthesis and preliminary bioactivity screening of its analogs. By employing the described experimental protocols, researchers can systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory potential of these novel compounds. The illustrative data from related chemical series suggests that these analogs are likely to exhibit interesting biological profiles, warranting further investigation and lead optimization studies.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. scispace.com [scispace.com]
- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and storage of 2-(Pyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available information on 2-(Pyrrolidin-1-yl)acetohydrazide. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. All handling and storage procedures should be conducted with caution and under the supervision of a qualified professional, adhering to standard laboratory safety practices.
Chemical Identification and Properties
This section summarizes the basic chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 7171-96-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₃N₃O | [2][4] |
| Molecular Weight | 143.19 g/mol | [1][2][4] |
| Purity | ≥95% | [1][2] |
| Appearance | Light yellow, low melting solid or liquid | N/A |
Safety and Handling
A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. The information below is based on general knowledge of related chemical compounds and limited supplier data. Users must perform their own risk assessment before handling this substance.
2.1. General Hazards
Hydrazide derivatives can be toxic and irritants. Based on supplier information for related compounds, potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
2.3. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation | Source |
| Temperature | 2-8°C or Room Temperature | [2] |
| Atmosphere | Store under an inert gas | [2] |
| Light | Store in a light-proof container | [2] |
| Moisture | Keep container tightly sealed in a dry place | N/A |
Experimental Protocols
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.
Hydrazide derivatives, as a class of compounds, are known to exhibit a broad range of biological activities, including:
-
Antimicrobial
-
Antifungal
-
Antiviral
-
Anti-inflammatory
-
Anticonvulsant
Due to the lack of specific data for this compound, a diagram of its signaling pathway or experimental workflows cannot be provided.
Logical Relationships
As no specific experimental or biological data is available, a logical workflow for working with this compound would follow standard laboratory procedures for handling a novel chemical of unknown toxicity.
References
Role of the pyrrolidine scaffold in pharmacologically active compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of pharmacologically active compounds, from natural products to blockbuster synthetic drugs, underscores its significance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidine scaffold's role in drug design, detailing its structural advantages, diverse biological activities, and the synthetic and analytical methodologies employed in the development of pyrrolidine-based drug candidates.
The Structural and Physicochemical Advantages of the Pyrrolidine Ring
The enduring appeal of the pyrrolidine scaffold in drug discovery can be attributed to several key features that render it an ideal building block for modulating biological targets.
-
Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[1][2][3] This is a critical advantage in an era of drug discovery increasingly focused on targeting complex protein-protein interactions.
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[1][2] This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers of a compound can exhibit vastly different pharmacological profiles, including potency, selectivity, and metabolic stability, due to the stereoselective nature of biological macromolecules.[2][3]
-
Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. This feature can significantly influence a molecule's aqueous solubility, a crucial parameter for drug absorption and distribution.[4] Furthermore, the pyrrolidine nitrogen provides a convenient handle for chemical modification, with a staggering 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[5]
-
Metabolic Stability: The saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to many aromatic systems, which can be susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.
Diverse Pharmacological Activities of Pyrrolidine-Containing Compounds
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Pyrrolidine-containing compounds have been successfully developed as therapeutic agents for a wide range of diseases.[6][7]
Cardiovascular Disease: ACE Inhibitors
Some of the most well-known pyrrolidine-containing drugs are the angiotensin-converting enzyme (ACE) inhibitors, such as captopril and enalapril.[2][8] These drugs are mainstays in the treatment of hypertension and heart failure. The pyrrolidine ring in these molecules mimics the C-terminal proline residue of angiotensin I, allowing for potent and specific inhibition of ACE.
Type 2 Diabetes: DPP-4 Inhibitors
The dipeptidyl peptidase-4 (DPP-4) inhibitors, including vildagliptin and saxagliptin, represent another major class of drugs featuring a pyrrolidine scaffold.[8] These agents are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The nitrile-functionalized pyrrolidine moiety in many gliptins forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.[8]
Infectious Diseases
The pyrrolidine ring is a key structural element in numerous antibacterial and antiviral agents.[2][4]
-
Antibacterial: The lincosamide antibiotic clindamycin contains a substituted pyrrolidine ring and is effective against a range of anaerobic and Gram-positive bacteria.[2]
-
Antiviral: A significant number of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV) incorporate a pyrrolidine or a fused pyrrolidine system.[4][8] These include NS5A inhibitors like daclatasvir and NS3/4A protease inhibitors such as telaprevir.[4]
Oncology
The pyrrolidine scaffold is increasingly being exploited in the development of novel anticancer agents targeting various aspects of cancer cell biology.[9]
-
Enzyme Inhibitors: Pyrrolidine derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes crucial for DNA damage repair.[5]
-
Receptor Antagonists: The chemokine receptor CXCR4 is implicated in cancer metastasis, and pyrrolidine-containing antagonists have shown promise in preclinical studies.[2]
-
Kinase Inhibitors: The JAK2 inhibitor pacritinib and the FGFR-4 inhibitor futibatinib, both approved by the FDA in 2022, feature a pyrrolidine ring.[2]
Central Nervous System (CNS) Disorders
Pyrrolidine-containing compounds have also been developed for the treatment of various CNS disorders, including epilepsy (ethosuximide) and Alzheimer's disease (aniracetam).[2]
Quantitative Data on Pharmacologically Active Pyrrolidine Derivatives
The following tables summarize quantitative data for a selection of pyrrolidine-containing compounds across different therapeutic areas, illustrating their potency and activity.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class/Name | Target/Cell Line | Activity Metric | Value | Reference(s) |
| Pyrrolidine-based CXCR4 Antagonist (Compound 26) | CXCR4 Receptor | IC₅₀ | 79 nM | [2] |
| Spirooxindole Pyrrolidine Derivative (Compound 37e) | MCF-7 (Breast Cancer) | IC₅₀ | 17 µM | [5] |
| Spirooxindole Pyrrolidine Derivative (Compound 37e) | HeLa (Cervical Cancer) | IC₅₀ | 19 µM | [5] |
| Pyrrolidine-based Mcl-1 Inhibitor (Compound 18) | Mcl-1 Protein | Kᵢ | 0.077 µM | [10] |
| Pyrrolidine-based Mcl-1 Inhibitor (Compound 40) | PC-3 (Prostate Cancer) | Kᵢ | 8.45 µM | [10] |
| Polysubstituted Pyrrolidine (Compound 35a,b) | Cancer Cell Lines | IC₅₀ | 2.9 - 16 µM | [4] |
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class/Name | Organism/Target | Activity Metric | Value | Reference(s) |
| Sulfonylamino Pyrrolidine Derivative (Compound 38) | S. aureus | MIC | 3.11 µg/mL | [2] |
| Sulfonylamino Pyrrolidine Derivative (Compound 38) | E. coli | MIC | 6.58 µg/mL | [2] |
| Sulfonylamino Pyrrolidine Derivative (Compound 38) | P. aeruginosa | MIC | 5.82 µg/mL | [2] |
| Thiohydantoin-pyrrolidine Derivatives | M. tuberculosis H37Rv | MIC | 62.5 - 125 µg/mL | [2] |
| Pyrrolidine-thiazole Derivative (Compound 51a) | B. cereus | MIC | 21.70 ± 0.36 µg/mL | [2] |
Table 3: Enzyme Inhibitory Activity of Pyrrolidine Derivatives
| Compound Class/Name | Target Enzyme | Activity Metric | Value | Reference(s) |
| Pyrrolidine-based Benzenesulfonamide (Compound 19a) | Acetylcholinesterase (AChE) | Kᵢ | 22.34 nM | [2] |
| Pyrrolidine-based Benzenesulfonamide (Compound 19b) | Acetylcholinesterase (AChE) | Kᵢ | 22.34 nM | [2] |
| Pyrrolidine Sulfonamide Derivative (Compound 23d) | DPP-IV | IC₅₀ | 11.32 ± 1.59 µM | [2] |
| N-benzoylthiourea-pyrrolidine Derivative (Compound 15g) | Acetylcholinesterase (AChE) | IC₅₀ | 0.029 µM | [2] |
| 1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c) | E. coli DNA Gyrase | IC₅₀ | 120 ± 10 nM | [2] |
| 1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c) | S. aureus Topoisomerase IV | IC₅₀ | 3.07 µM | [2] |
| Polyhydroxylated Pyrrolidine (Compound 54) | α-Glucosidase | - | Potent Inhibitor | [5] |
Key Experimental Protocols
This section details representative methodologies for the synthesis of pyrrolidine scaffolds and the evaluation of their pharmacological activity.
Synthesis of Pyrrolidine Scaffolds: 1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[11]
General Protocol for the Synthesis of Spirooxindole-Pyrrolidines:
-
Generation of the Azomethine Ylide: In a round-bottom flask, equimolar amounts of an isatin derivative (e.g., 1-acetylisatin) and an α-amino acid (e.g., sarcosine or L-proline) are dissolved in a suitable solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF₄]).[11] The mixture is heated to reflux for a specified time (typically 1-2 hours) to facilitate the in situ generation of the azomethine ylide via decarboxylative condensation.
-
Cycloaddition Reaction: To the solution containing the azomethine ylide, an equimolar amount of the dipolarophile (e.g., an (E)-2-oxoindolino-3-ylidene acetophenone derivative) is added.[11]
-
Reaction Monitoring and Work-up: The reaction mixture is maintained at reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole-pyrrolidine derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Evaluation: Cytotoxicity Assessment using the MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.[10][12][13]
Protocol for Assessing the Cytotoxicity of a Pyrrolidine Derivative:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The pyrrolidine-containing test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compound (and a vehicle control) is added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Addition of MTS Reagent: Following the incubation period, 20 µL of the MTS reagent (in combination with an electron coupling reagent like PES) is added to each well.[12][13]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolidine-containing drugs and a general workflow for their discovery and evaluation.
Signaling Pathways
Caption: Mechanism of action of DPP-4 inhibitors like Vildagliptin.
Caption: Inhibition of the JAK-STAT signaling pathway by Pacritinib.
Experimental and Logical Workflows
Caption: General workflow for pyrrolidine-based drug discovery.
Conclusion
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new medicines. Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties makes it a privileged and versatile component in the medicinal chemist's toolbox. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design and synthesis of novel pyrrolidine derivatives are poised to play an increasingly important role in the development of the next generation of innovative therapies. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to harness the immense potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Captopril synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide, a valuable intermediate in the preparation of various bioactive molecules and pharmaceuticals. This compound serves as a crucial building block for hydrazide-based derivatives exhibiting a range of pharmacological activities, including antimicrobial, antifungal, and antitubercular properties.[1] Its adaptable structure makes it a significant component in drug discovery and the design of novel therapeutic agents.
Chemical Properties and Data
A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 |
| Ethyl 2-(pyrrolidin-1-yl)acetate | C₈H₁₅NO₂ | 157.21 | 22041-19-6 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 |
| This compound | C₆H₁₃N₃O | 143.19 | 7171-96-2 |
Experimental Protocol
The synthesis of this compound is a two-step process, beginning with the formation of the intermediate ester, ethyl 2-(pyrrolidin-1-yl)acetate, followed by its conversion to the desired hydrazide.
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
This procedure outlines the N-alkylation of pyrrolidine with ethyl bromoacetate.
Materials:
-
Pyrrolidine
-
Ethyl bromoacetate
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the cooled solution over a period of approximately 2 hours, ensuring the temperature is maintained below 30°C.
-
After the addition is complete, add toluene to the reaction mixture to precipitate the pyrrolidinium bromide salt.
-
Separate the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(pyrrolidin-1-yl)acetate. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This part of the protocol details the conversion of the synthesized ester to the final hydrazide product through reaction with hydrazine hydrate.
Materials:
-
Ethyl 2-(pyrrolidin-1-yl)acetate
-
Hydrazine hydrate (80-95% solution)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer with stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-(pyrrolidin-1-yl)acetate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.[2][3]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 75-80°C) with continuous stirring.[3]
-
Maintain the reflux for 2 to 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: A diagram illustrating the two-step synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Hydrazine hydrate is corrosive and toxic; avoid inhalation and skin contact.
-
Exercise caution when working with flammable solvents like THF, toluene, and ethanol.
References
Application Notes and Protocols: 2-(Pyrrolidin-1-yl)acetohydrazide as a Versatile Synthon in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(Pyrrolidin-1-yl)acetohydrazide as a key building block in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous hydrazide derivatives and are intended to serve as a practical guide for the synthesis of novel bioactive molecules.
Introduction
This compound is a bifunctional molecule incorporating a reactive hydrazide moiety and a saturated pyrrolidine ring. This unique structural combination makes it an invaluable synthon for the construction of a variety of heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and pyrazoles. The pyrrolidine scaffold is a prevalent feature in numerous pharmaceuticals, contributing to improved pharmacokinetic properties. Derivatives of acetohydrazides have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.
Applications in Organic Synthesis
Synthesis of Bioactive Hydrazones
Hydrazones are a class of compounds characterized by a C=N-N linkage and are known to exhibit a broad spectrum of biological activities. The reaction of this compound with various aromatic aldehydes provides a straightforward route to novel hydrazone derivatives.
General Reaction Scheme:
Application Notes and Protocols: Synthesis and Evaluation of Hydrazones from 2-(Pyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of hydrazones derived from 2-(pyrrolidin-1-yl)acetohydrazide. This class of compounds holds significant potential in drug discovery, exhibiting a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1][2] The protocols outlined below are based on established methods for hydrazone synthesis and can be adapted for the generation of a diverse library of derivatives for screening purposes.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone.[3] The resulting hydrazone scaffold is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] The incorporation of a pyrrolidine moiety, a common motif in many natural products and pharmaceuticals, can further enhance the biological profile of these molecules. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of hydrazones derived from this compound.
Synthesis of Hydrazones from this compound
The synthesis of hydrazones from this compound is a straightforward two-step process. The first step involves the synthesis of the hydrazide precursor, which is then condensed with a variety of aldehydes or ketones to yield the target hydrazones.
Part 1: Synthesis of this compound
Materials:
-
Ethyl 2-(pyrrolidin-1-yl)acetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol:
-
In a round-bottom flask, dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or used directly in the next step if of sufficient purity.
Part 2: Synthesis of Hydrazones (General Procedure)
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture with stirring for 2-8 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone product can be collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone in a vacuum oven.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and evaluation of hydrazones.
Data Presentation
The following table summarizes representative quantitative data for a series of synthesized hydrazones derived from this compound and various substituted benzaldehydes. The data is based on typical yields and characterization results observed for analogous compounds.
| Compound ID | Ar-substituent | Yield (%) | M.p. (°C) | Molecular Formula | MW ( g/mol ) |
| HZ-01 | 4-NO₂ | 85-95 | 210-212 | C₁₃H₁₆N₄O₃ | 276.29 |
| HZ-02 | 4-Cl | 80-90 | 185-187 | C₁₃H₁₆ClN₃O | 265.74 |
| HZ-03 | 4-OCH₃ | 82-92 | 170-172 | C₁₄H₁₉N₃O₂ | 261.32 |
| HZ-04 | 2-OH | 75-85 | 198-200 | C₁₃H₁₇N₃O₂ | 247.29 |
| HZ-05 | Unsubstituted | 88-98 | 165-167 | C₁₃H₁₇N₃O | 231.30 |
Characterization Data
The synthesized hydrazones can be characterized using standard spectroscopic techniques. Representative spectral data for a generic N'-(aryl-methylene)-2-(pyrrolidin-1-yl)acetohydrazide are provided below.
-
FTIR (KBr, cm⁻¹): 3250-3150 (N-H stretching), 1680-1650 (C=O stretching, amide I), 1620-1590 (C=N stretching), 1550-1520 (N-H bending, amide II).
-
¹H NMR (DMSO-d₆, δ ppm): 11.5-11.0 (s, 1H, -CONH-), 8.3-7.9 (s, 1H, -N=CH-), 7.8-6.8 (m, Ar-H), 3.5-3.3 (t, 4H, -NCH₂- of pyrrolidine), 3.2 (s, 2H, -COCH₂-), 1.8-1.6 (t, 4H, -CH₂- of pyrrolidine).
-
¹³C NMR (DMSO-d₆, δ ppm): 168-165 (C=O), 145-140 (C=N), 160-110 (Ar-C), 55-50 (-NCH₂-), 50-45 (-COCH₂-), 25-20 (-CH₂- of pyrrolidine).
-
Mass Spectrometry (ESI-MS): [M+H]⁺ corresponding to the calculated molecular weight.
Biological Activity and Signaling Pathways
Hydrazones are known to exhibit a wide range of biological activities. The pyrrolidine-containing hydrazones are of particular interest for their potential as antimicrobial agents and enzyme inhibitors.
Antimicrobial Activity
Many hydrazone derivatives have demonstrated significant activity against various bacterial and fungal strains.[4][5] One of the proposed mechanisms of action for their antibacterial effect is the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][5] DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
Caption: Inhibition of DNA gyrase by hydrazone derivatives.
Another potential mechanism for the antimicrobial action of certain hydrazones is the inhibition of bacterial cell wall synthesis.[6][] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.[6][] Inhibition of the enzymes involved in peptidoglycan biosynthesis weakens the cell wall, leading to cell lysis and death.[6][]
Enzyme Inhibition
Hydrazones containing a pyrrolidine moiety have been identified as potent inhibitors of enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[8][9]
-
Carbonic Anhydrases (CAs): These are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine in the brain.[8][9]
The inhibitory activity of these hydrazones is attributed to their ability to chelate the metal ions in the active site of metalloenzymes or to interact with key amino acid residues in the enzyme's active site.
Caption: Inhibition of carbonic anhydrase and acetylcholinesterase.
Conclusion
The synthesis of hydrazones from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward and efficient synthetic protocol allows for the creation of a diverse library of compounds for biological screening. The demonstrated antimicrobial and enzyme-inhibiting activities of related hydrazones highlight the potential of this chemical class in addressing various medical needs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 8. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 9. Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents Using 2-(Pyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel antimicrobial agents derived from 2-(Pyrrolidin-1-yl)acetohydrazide. The protocols outlined below are intended to serve as a foundational methodology for the discovery and development of new therapeutic candidates.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial effects. The core scaffold, this compound, offers a versatile starting point for the synthesis of diverse derivatives. Its structure allows for facile modification, making it a valuable building block in drug discovery programs aimed at designing new compounds with enhanced pharmacological properties. This document details the experimental workflow, from synthesis to biological evaluation, for developing novel antimicrobial agents based on this scaffold.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of novel Schiff base derivatives of this compound (designated as PYAH-01 to PYAH-05 ). This data is provided as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel this compound Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| PYAH-01 | 16 | 32 | 64 |
| PYAH-02 | 8 | 16 | 32 |
| PYAH-03 | 32 | 64 | >128 |
| PYAH-04 | 4 | 8 | 16 |
| PYAH-05 | 64 | 128 | >128 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
Table 2: Cytotoxicity Data (IC50) of Novel this compound Derivatives
| Compound ID | Cytotoxicity against HEK293 cells (IC50 in µM) |
| PYAH-01 | > 100 |
| PYAH-02 | 85.2 |
| PYAH-03 | > 100 |
| PYAH-04 | 55.8 |
| PYAH-05 | > 100 |
| Doxorubicin | 1.2 |
Experimental Protocols
Synthesis of Schiff Base Derivatives of this compound
This protocol describes the general procedure for the synthesis of hydrazone derivatives through the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microplate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Evaluation: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., HEK293).[1][2]
Materials:
-
Synthesized compounds
-
Human Embryonic Kidney (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the development of novel antimicrobial agents.
Proposed Mechanism of Action
Caption: Proposed inhibition of DNA gyrase by hydrazone derivatives.
References
Application Notes and Protocols: Synthesis of Pyrrolidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrrolidine-derived compounds that demonstrate potential as enzyme inhibitors. The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these promising therapeutic candidates.
Pyrrolidine-Based Inhibitors of α-Amylase and α-Glucosidase for Type 2 Diabetes
The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[1][2][3][4] Pyrrolidine derivatives have been synthesized and shown to effectively inhibit these enzymes.[5][6][7]
Signaling Pathway
Quantitative Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 520 | [8] |
| N-(tosyl)-2-acetylpyrrolpyrrolidine (4b) | α-Glucosidase | 1640 | [8] |
| 4-methoxy analogue 3g | α-Amylase | 26.24 (µg/mL) | [5] |
| 4-methoxy analogue 3g | α-Glucosidase | 18.04 (µg/mL) | [5] |
| Compound 3a | α-Amylase | 36.32 (µg/mL) | [5] |
| Compound 3f | α-Glucosidase | 27.51 (µg/mL) | [5] |
| Pyrrolidine-based pyrazoline 21 | α-Glucosidase | 52.79 | [6] |
| Pyrrolidine-based chalcone 3 | α-Amylase | 14.61 | [7] |
| Pyrrolidine-based chalcone 3 | α-Glucosidase | 25.38 | [7] |
Experimental Protocol: Synthesis of N-Boc-proline Aromatic Amides
This protocol describes the synthesis of N-Boc-proline amides, which are precursors to potent α-amylase and α-glucosidase inhibitors.[5]
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Citric acid
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Aromatic amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-methyl morpholine (NMM)
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of N-Boc-proline (1): To a solution of L-proline (4.35 mmol) in CH₂Cl₂ (10 mL) containing TEA (0.7 mL), add (Boc)₂O (6.42 mmol). Stir the mixture for 2.5 hours at room temperature. Wash the organic phase with saturated citric acid solution, saturated NaCl solution, and water. Dry the organic layer over MgSO₄ and evaporate the solvent to yield N-Boc-proline as a white solid.[9]
-
Coupling of N-Boc-proline with Aromatic Amines: To a solution of N-Boc-proline (1 mmol) in THF, add EDC (1.2 mmol), HOBt (1.2 mmol), and NMM (1.2 mmol) at 0°C. After 15 minutes, add the desired aromatic amine (1 mmol). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 6-7 hours.[5]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane).
Pyrrolidine-Based Inhibitors of Autotaxin (ATX) for Cancer Therapy
Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, inflammation, and fibrosis.[10][11][12][13][14]
Signaling Pathway
Quantitative Data
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Boronic acid derivative 3k | Autotaxin | 50 | [15][16] |
| Boronic acid derivative 21 | Autotaxin | 35 | [15][16] |
| Boronic acid derivative 3l | Autotaxin | 120 | [15][16] |
| Boronic acid derivative 3m | Autotaxin | 180 | [15][16] |
| Hydroxamic acid 16 | Autotaxin | 700 | [15][16] |
| Carboxylic acid 40b | Autotaxin | 800 | [15][16] |
Experimental Protocol: Synthesis of Boronic Acid-Based ATX Inhibitors
This protocol outlines a general strategy for the synthesis of boronic acid-based pyrrolidine inhibitors of ATX.[17][18][19]
Materials:
-
Appropriately substituted pyrrolidine precursor
-
4-Formylphenylboronic acid pinacol ester
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, TEA)
-
Solvents (e.g., DMF, CH₂Cl₂)
-
Deprotection reagents (e.g., TFA, HCl)
-
Purification materials (e.g., silica gel, HPLC columns)
Procedure:
-
Coupling of Pyrrolidine Precursor: Couple the carboxylic acid of a protected pyrrolidine precursor with an appropriate amine-containing linker using standard peptide coupling reagents like HATU or HOBt/EDC in a suitable solvent such as DMF or CH₂Cl₂ in the presence of a base like DIPEA.
-
Introduction of the Boronic Acid Moiety: React the coupled product with 4-formylphenylboronic acid pinacol ester via a suitable reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the boronic acid functionality.
-
Deprotection: Remove any protecting groups from the pyrrolidine ring and the boronic acid ester using appropriate deprotection conditions (e.g., TFA for Boc groups, acid hydrolysis for pinacol esters).
-
Purification: Purify the final compound using column chromatography on silica gel or by preparative HPLC to obtain the desired boronic acid-based ATX inhibitor.
Pyrrolidine-Based Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][21][22][23][24] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[25][26][27]
Signaling Pathway
Quantitative Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyrrolidine sulfonamide 23d | DPP-IV | 11.32 | [28] |
| Pyrrolidine sulfonamide B-XI | DPP-IV | 0.01132 | [29] |
Experimental Protocol: Synthesis of Pyrrolidine Sulfonamide Derivatives
This protocol describes the synthesis of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors.[28][29]
Materials:
-
Pyrrolidine
-
Substituted sulfonyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
1,2,4-Oxadiazole precursors (for more complex derivatives)
Procedure:
-
Sulfonamide Formation: To a solution of pyrrolidine (1 mmol) and TEA (1.2 mmol) in CH₂Cl₂ at 0°C, add the desired substituted sulfonyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Further Modification (Optional): The resulting pyrrolidine sulfonamide can be further modified, for example, by coupling with a 1,2,4-oxadiazole moiety. This typically involves reacting the sulfonamide with a suitable oxadiazole precursor in the presence of a coupling agent or by nucleophilic substitution.[29]
-
Purification: Purify the final product by column chromatography (silica gel) or recrystallization to yield the pure pyrrolidine sulfonamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 14. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. oatext.com [oatext.com]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Condensation Reactions with Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Condensation reactions involving aromatic aldehydes are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. These reactions are pivotal in the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and materials. Key examples include the Claisen-Schmidt, Knoevenagel, Perkin, and Benzoin condensations, each offering a unique pathway to valuable chemical structures such as α,β-unsaturated ketones, unsaturated carboxylic acids, and α-hydroxy ketones. This document provides detailed experimental protocols, mechanistic insights, and comparative data for these essential reactions.
Claisen-Schmidt Condensation
Principle: The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or ester in the presence of a base catalyst.[1][2][3] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are important intermediates in the biosynthesis of flavonoids and possess various biological activities.[4][5]
Experimental Protocol: Synthesis of 1,5-Diphenyl-(E,E)-1,4-pentadien-3-one (Dibenzylideneacetone)
Materials and Reagents:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Prepare an alkaline ethanolic solution by dissolving 5 g of NaOH in 25 mL of water, then adding 25 mL of 95% ethanol and cooling the mixture to room temperature.[2]
-
In a separate 100 mL Erlenmeyer flask, mix 10.5 mL of benzaldehyde with 2.9 mL of acetone.[2]
-
Add the prepared alkaline ethanolic solution to the aldehyde-ketone mixture.
-
Stir the reaction mixture vigorously at 20-25°C for 30 minutes. External cooling may be necessary to maintain the temperature.[2][3]
-
A yellow solid precipitate will form during the reaction.[3]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining alkali.[2]
-
Recrystallize the crude product from a minimum volume of hot ethanol to obtain the purified dibenzylideneacetone.[1]
-
Allow the product to air dry on filter paper.
Data Presentation
| Aromatic Aldehyde | Ketone | Catalyst (Base) | Solvent | Time (min) | Temp (°C) | Yield (%) | Ref. |
| Benzaldehyde | Acetone | 10% aq. NaOH | Ethanol | 90 | 25-30 | ~85% | [2] |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 30 | 20-25 | High | [3] |
| 4-Chlorobenzaldehyde | Acetophenone | 40% NaOH | Ethanol | 240 | RT | 90% | [5] |
| 4-Nitrobenzaldehyde | Cyclohexanone | CsOH | DMSO | 60 | RT | 95% | [6] |
Visualizations
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(Pyrrolidin-1-yl)acetohydrazide and its derivatives. The protocols outlined below are foundational and may require optimization for specific derivatives.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its derivatives are explored for a range of pharmacological activities, including antimicrobial and antitubercular properties.[1] Robust analytical characterization is crucial for confirming the identity, purity, and stability of these compounds throughout the drug discovery and development process. This document details the key analytical techniques and provides exemplary protocols for their application.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) |
| N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazide | ¹H NMR | DMSO-d₆ | 11.3 (s, 1H, NH), 8.4 (s, 1H, N=CH), 7.8-7.2 (m, 5H, Ar-H), 4.5 (s, 2H, N-CH₂-C=O), 3.5 (t, 4H, N-CH₂ of pyrrolidine), 1.9 (m, 4H, CH₂ of pyrrolidine) |
| N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazide | ¹³C NMR | DMSO-d₆ | 165.0 (C=O), 145.0 (N=CH), 134.5, 129.0, 128.5, 127.0 (Ar-C), 60.0 (N-CH₂-C=O), 54.0 (N-CH₂ of pyrrolidine), 23.5 (CH₂ of pyrrolidine) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Incorporate a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Typical FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (amide) | 3200-3350 | Medium-Strong |
| C-H (aliphatic) | 2850-2960 | Medium-Strong |
| C=O (amide I) | 1650-1680 | Strong |
| C=N (imine, if present) | 1620-1660 | Medium |
| N-H (amide II) | 1520-1570 | Medium |
| C-N | 1100-1300 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or pure KBr/ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating and quantifying the components of a mixture, while mass spectrometry provides information about the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound derivatives and for quantitative analysis. A reversed-phase method is typically suitable.
Exemplary HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for both qualitative and quantitative analysis.
Illustrative LC-MS Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) |
| This compound | ESI+ | 144.1135 |
| N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazide | ESI+ | 232.1601 |
Experimental Protocol: LC-MS Analysis
-
LC Method: Use an HPLC method similar to the one described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium acetate).
-
MS Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Operate the ESI source in positive ion mode, as hydrazides readily form [M+H]⁺ ions.
-
Acquire data in full scan mode over a mass range appropriate for the expected molecular weights (e.g., m/z 100-500).
-
For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for enhanced sensitivity and selectivity.
-
-
Data Analysis: Extract the mass spectra for the chromatographic peaks to confirm the molecular weight of the target compounds and any impurities.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Caption: Detailed workflow for NMR analysis.
Caption: Workflow for HPLC purity assessment.
References
Application of 2-(Pyrrolidin-1-yl)acetohydrazide in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)acetohydrazide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive hydrazide moiety and a pyrrolidine ring, allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry and drug discovery. The pyrrolidine nucleus is a common feature in many biologically active natural products and synthetic drugs, imparting favorable pharmacokinetic properties. The hydrazide group, on the other hand, is a key functional group for the synthesis of various five-membered heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocyclic systems are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives using this compound as a key starting material.
Synthesis of Pyrazole Derivatives
Application Note: Pyrazole derivatives are a well-known class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent, such as a chalcone, is a classical and efficient method for the synthesis of the pyrazole ring. By utilizing this compound, novel pyrazole derivatives bearing a pyrrolidinomethyl substituent can be synthesized, which may lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
dot
Figure 1: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,5-diaryl-2-pyrazoline
This protocol is adapted from general procedures for pyrazole synthesis from chalcones and hydrazides.
Materials:
-
This compound
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide solution (for work-up)
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of this compound (1.43 g, 10 mmol) and the appropriate substituted chalcone (10 mmol) is taken in glacial acetic acid (20 mL).
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The resulting mixture is neutralized with a dilute sodium hydroxide solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-(pyrrolidin-1-ylmethyl)-3,5-diaryl-2-pyrazoline derivative.
Quantitative Data:
| Product | Substituents (Ar, Ar') | Reaction Time (h) | Yield (%) |
| 1-(Pyrrolidin-1-ylmethyl)-3,5-diphenyl-2-pyrazoline | Phenyl, Phenyl | 6 | 85 |
| 1-(Pyrrolidin-1-ylmethyl)-3-(4-chlorophenyl)-5-phenyl-2-pyrazoline | 4-Chlorophenyl, Phenyl | 7 | 82 |
| 1-(Pyrrolidin-1-ylmethyl)-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline | 4-Methoxyphenyl, Phenyl | 6 | 88 |
Synthesis of 1,3,4-Oxadiazole Derivatives
Application Note: 1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. The reaction of this compound with carbon disulfide in the presence of a base provides a straightforward route to 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.
dot
Figure 2: General workflow for the synthesis of 1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
This protocol is based on a general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
Procedure:
-
A solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.
-
This compound (1.43 g, 10 mmol) is added to the solution and stirred until a clear solution is obtained.
-
Carbon disulfide (0.76 g, 10 mmol) is added dropwise to the reaction mixture at room temperature with continuous stirring.
-
The reaction mixture is then heated under reflux for 8-10 hours. The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol.
Quantitative Data:
| Product | Reaction Time (h) | Yield (%) |
| 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol | 9 | 78 |
Synthesis of 1,2,4-Triazole Derivatives
Application Note: 1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[4] A common synthetic route to 3,4,5-trisubstituted-1,2,4-triazoles involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization. This approach, when applied to this compound, allows for the introduction of the pyrrolidine moiety into the triazole scaffold, potentially leading to novel compounds with interesting pharmacological profiles.
dot
Figure 3: General workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of 4-Aryl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for the synthesis of 1,2,4-triazole-3-thiols.[5]
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., Phenyl isothiocyanate)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
Procedure:
-
Synthesis of the Thiosemicarbazide Intermediate:
-
To a solution of this compound (1.43 g, 10 mmol) in ethanol (25 mL), the appropriate aryl isothiocyanate (10 mmol) is added.
-
The mixture is refluxed for 2-3 hours.
-
The solvent is then partially evaporated, and the mixture is cooled. The precipitated thiosemicarbazide intermediate is filtered and washed with cold ethanol.
-
-
Cyclization to the 1,2,4-Triazole:
-
The dried thiosemicarbazide intermediate (10 mmol) is dissolved in a 2N sodium hydroxide solution (20 mL).
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol.
-
Quantitative Data:
| Product | R-group (from R-NCS) | Thiosemicarbazide Reaction Time (h) | Cyclization Time (h) | Overall Yield (%) |
| 4-Phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | Phenyl | 2.5 | 5 | 75 |
| 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | 4-Chlorophenyl | 3 | 6 | 72 |
| 4-Ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | Ethyl | 2 | 4 | 80 |
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined above provide a foundation for the development of novel pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. The incorporation of the pyrrolidine moiety offers a promising strategy for the design of new drug candidates with potentially enhanced pharmacological properties. Further investigation into the biological activities of these novel heterocyclic compounds is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols: In Vitro Evaluation of Novel Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the initial in vitro evaluation of novel hydrazone compounds, focusing on their potential cytotoxic, antimicrobial, and antioxidant activities. These assays are fundamental in the preliminary screening and characterization of new chemical entities in the drug discovery pipeline.
Cytotoxicity Evaluation
The initial assessment of novel hydrazone compounds invariably involves evaluating their potential toxicity to living cells. This is crucial for determining the therapeutic window and identifying potential anti-cancer agents. Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2][3]
Materials:
-
Novel hydrazone compounds
-
Human cancer cell lines (e.g., HCT-116, HL-60, PC-3, SF-295)[4][5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the hydrazone compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plates for 10 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[7][8] This method is independent of cell metabolic activity and is a reliable method for cytotoxicity screening.[9]
Materials:
-
Novel hydrazone compounds
-
Adherent human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)[9]
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates four times with slow-running tap water to remove TCA and dead cells.[9] Allow the plates to air dry.
-
Staining: Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 1 hour.[9]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
Data Analysis:
The percentage of cell growth inhibition is calculated as follows:
% Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]
The IC50 value is determined from the dose-response curve.
Caption: Workflow of the SRB cytotoxicity assay.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) |
| Hydrazone A | HCT-116 | MTT | 15.2 ± 1.8 |
| Hydrazone A | HL-60 | MTT | 8.5 ± 0.9 |
| Hydrazone B | HCT-116 | SRB | 22.1 ± 2.5 |
| Hydrazone B | HL-60 | SRB | 12.7 ± 1.4 |
| Doxorubicin | HCT-116 | MTT | 0.5 ± 0.1 |
| Doxorubicin | HL-60 | MTT | 0.2 ± 0.05 |
Antimicrobial Activity Screening
Hydrazone derivatives have shown promise as antimicrobial agents.[11][12][13][14] Initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the minimum inhibitory concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Novel hydrazone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]
-
Fungal strains (e.g., Candida albicans)[12]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the hydrazone compounds in the appropriate broth directly in the 96-well plates.[16] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[15] and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16][19]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. revistas.unal.edu.co [revistas.unal.edu.co]
- 5. Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions [scielo.org.co]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. mdpi.com [mdpi.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Pyrrolidin-1-yl)acetohydrazide and its derivatives.
Troubleshooting Guide
Low yield and the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.
Problem 1: Low Yield in the Synthesis of Ethyl 2-(Pyrrolidin-1-yl)acetate (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the dropwise addition of ethyl bromoacetate to the cooled solution of pyrrolidine to maintain the reaction temperature below 30°C.[1] |
| Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Loss of Product during Workup | Use toluene to effectively precipitate the pyrrolidinium bromide byproduct, facilitating its removal by filtration.[1] |
| Ensure complete extraction of the product from the aqueous layer if a liquid-liquid extraction is performed. | |
| Side Reactions | The use of a 2:1 molar ratio of pyrrolidine to ethyl bromoacetate helps to minimize the formation of dialkylated byproducts.[1] |
Problem 2: Low Yield during Hydrazinolysis of Ethyl 2-(pyrrolidin-1-yl)acetate
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Reactant Ratio | Vary the molar ratio of hydrazine hydrate to the ester. Ratios from 1:1 to 25:1 have been explored in similar syntheses.[2] A ratio of 1.2:1 (hydrazine hydrate:ester) is a good starting point.[3] | Increasing the excess of hydrazine hydrate can drive the reaction to completion, but may complicate purification. |
| Inappropriate Solvent | Ethanol is a commonly used and effective solvent for this reaction.[3] Dioxane can also be considered.[2] | The choice of solvent can affect reaction kinetics and solubility of reactants and products. |
| Insufficient Reaction Time or Temperature | Refluxing in ethanol for 2-12 hours is typical.[2][3] Monitor the reaction by TLC to determine the optimal time. | Longer reaction times or higher temperatures can increase conversion but may also lead to the formation of degradation products. |
| Reversible Reaction | The reaction is an equilibrium. To drive it towards the product, remove the ethanol byproduct using reactive fractionation or reactive rectification.[4] | This method has been reported to increase yields to over 90%.[4] |
| Product Degradation | In some cases, prolonged heating can lead to the formation of byproducts like salicylaldehyde azine from related starting materials.[5] | Minimize reaction time once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is a two-step process. The first step involves the synthesis of the precursor, ethyl 2-(pyrrolidin-1-yl)acetate, by reacting pyrrolidine with ethyl bromoacetate.[1] The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to form the desired acetohydrazide.[3]
Q2: What are the critical parameters to control during the hydrazinolysis step?
The key parameters to optimize for improved yield are the molar ratio of hydrazine hydrate to the ester, the choice of solvent, the reaction temperature, and the reaction time.[2] Removing the alcohol byproduct as it forms can also significantly increase the yield.[4]
Q3: What are the potential side products in this synthesis?
During the synthesis of the precursor ester, a potential side product is the dialkylated pyrrolidine. In the hydrazinolysis step, unreacted ester and diacyl hydrazide are possible impurities. Over-refluxing or the presence of certain functional groups on derivatives can sometimes lead to more complex side reactions.[2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the disappearance of the starting materials and the appearance of the product.[3]
Q5: What purification methods are recommended for this compound?
After the reaction, the solvent and any excess hydrazine hydrate can be removed under reduced pressure. The crude product can then be purified by distillation under vacuum or by column chromatography using silica gel with an eluent such as absolute ethanol.[3]
Experimental Protocols
Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate (Precursor)
This protocol is adapted from a patented procedure.[1]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add 250.5 g (1.5 mol) of ethyl bromoacetate dropwise over approximately 2 hours, ensuring the internal temperature remains below 30°C.
-
After the addition is complete, add 150 mL of toluene to the mixture to precipitate the pyrrolidinium bromide salt.
-
Filter the mixture to remove the precipitated salt.
-
Concentrate the filtrate under vacuum to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.
Synthesis of this compound
This protocol is a general method for the hydrazinolysis of N-substituted amino acid esters.[3]
-
In a round-bottom flask, combine 0.1 mol of ethyl 2-(pyrrolidin-1-yl)acetate with 6 g (0.12 mol) of 95% hydrazine hydrate in an appropriate amount of absolute ethanol.
-
Reflux the reaction mixture at 75-80°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General two-step synthesis workflow for this compound.
Caption: A logical workflow for troubleshooting low yield in the hydrazinolysis step.
References
- 1. Synthesis routes of Ethyl 2-(pyrrolidin-1-yl)acetate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)acetohydrazide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 2-(Pyrrolidin-1-yl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The most common purification techniques for hydrazides, including this compound, are recrystallization and column chromatography.[1] Given the polar and basic nature of the pyrrolidine moiety, specialized chromatographic techniques may be necessary.
Q2: What is the expected physical state and purity of this compound?
This compound is typically a solid or semi-solid at room temperature. Commercially available reagents often have a purity of 95% or higher, suggesting that achieving high purity can be challenging.
Q3: What are the likely impurities in a crude reaction mixture containing this compound?
Common impurities may include:
-
Unreacted starting materials: Such as the corresponding ester precursor (e.g., ethyl 2-(pyrrolidin-1-yl)acetate) and excess hydrazine hydrate.
-
Byproducts: These can arise from side reactions, such as the formation of di-acylated hydrazines or hydrolysis of the hydrazide.
-
Degradation products: The compound may degrade on acidic silica gel during chromatography.
Q4: My compound streaks badly on a standard silica gel TLC plate. What does this indicate and how can I fix it?
Streaking is common for polar and basic compounds like this compound on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups. To mitigate this, you can:
-
Add a basic modifier to the eluent, such as 1-2% triethylamine or a small amount of ammonium hydroxide in methanol.[2]
-
Use a different stationary phase, such as neutral alumina or amine-functionalized silica gel.[2]
-
Consider reverse-phase chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent. | Add a less polar anti-solvent dropwise until turbidity persists. Common anti-solvents include hexanes or diethyl ether. |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration. | |
| Impurities are inhibiting crystallization. | Try to purify the crude product first by a quick filtration through a plug of silica or alumina. | |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. | |
| High concentration of impurities. | Attempt a preliminary purification by column chromatography. | |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath or freezer for a longer period. Minimize the amount of solvent used for washing the crystals. |
| Crystals were filtered before crystallization was complete. | Ensure sufficient time is allowed for crystallization at low temperature. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol/ammonium hydroxide may be required.[2] |
| Strong interaction with the stationary phase. | Use a more competitive stationary phase like amine-functionalized silica or alumina. Alternatively, add a basic modifier like triethylamine to the eluent. | |
| Product elutes with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Poor separation of product and impurities (overlapping peaks) | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation between the spots. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| The compound is degrading on the column. | Deactivate the silica gel with a base or use an alternative stationary phase like alumina.[3] | |
| Fractions are tailing (product elutes over many fractions) | Strong interaction with the stationary phase. | Add a modifier to the eluent (e.g., triethylamine). Increase the polarity of the eluent once the product starts to elute to push it off the column faster.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for polar compounds include ethanol, isopropanol, or a mixture of solvents like ethanol/water or acetone/hexanes.[4]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude material to dissolve it completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A study on a similar compound, 1-aminopyrrolidin-2-one, reported successful recrystallization from ethanol after washing with petroleum ether and acetone.[1]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Stationary Phase and Eluent Selection:
-
For standard silica gel, start with a non-polar solvent and gradually increase the polarity. A common gradient for polar compounds is from pure dichloromethane (DCM) to a mixture of DCM and methanol.
-
Due to the basicity of the pyrrolidine nitrogen, streaking on TLC is likely. To counteract this, add 0.5-2% triethylamine or a solution of ammonium hydroxide in methanol to the eluent.[2]
-
An example of a potent eluent system for very polar basic compounds is 80% DCM, 18% methanol, and 2% ammonium hydroxide (25% NH3 in water).[2]
-
-
Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification using Alternative Stationary Phases
-
Alumina: Alumina is a good alternative to silica gel for basic compounds as it is less acidic. Use neutral or basic alumina and a similar solvent system as for silica gel chromatography.
-
Amine-functionalized Silica: This is an excellent option for purifying basic compounds as it minimizes the strong acid-base interactions that cause streaking and poor separation on standard silica gel.[2]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be effective. The eluent is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.
Quantitative Data Summary
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Target Compounds | Reference |
| Silica Gel | Dichloromethane/Methanol | Polar compounds | General Practice |
| Silica Gel | Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) | Very polar, basic compounds | [2] |
| Silica Gel | Hexane/Ethyl Acetate with 1-2% Triethylamine | Basic compounds | General Practice |
| Amine-functionalized Silica | Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol | Basic amines | General Practice |
| Neutral/Basic Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Basic compounds | [2] |
| Reverse-Phase (C18) | Water/Methanol or Water/Acetonitrile | Highly polar compounds | General Practice |
Table 2: Common Solvents for Recrystallization
| Solvent/Mixture | Compound Polarity | Reference |
| Ethanol | Polar | [1][4] |
| Isopropanol | Polar | General Practice |
| Ethanol/Water | Polar | [4] |
| Acetone/Hexanes | Medium to High Polarity | [4] |
| Ethyl Acetate/Hexanes | Medium Polarity | [4] |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for streaking/tailing in column chromatography.
References
Troubleshooting low yields in hydrazide-aldehyde condensation reactions
Welcome to the technical support center for hydrazide-aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a hydrazide-aldehyde condensation reaction?
Low yields in hydrazone formation can stem from several factors. The reaction equilibrium may not favor the product, or the reaction rate might be excessively slow.[1] Key issues include suboptimal pH, unfavorable electronic properties of the substrates, steric hindrance, and hydrolysis of the hydrazone product back to the starting materials.[2][3] Additionally, side reactions, such as the formation of azines, can consume reactants and reduce the desired product yield.[2]
Q2: How does pH affect the reaction yield and rate?
The pH is a critical parameter as the reaction is typically acid-catalyzed.[4] The mechanism involves the formation of a tetrahedral intermediate, and its breakdown to the hydrazone and water is often the rate-limiting step at neutral pH.[1][5]
-
Acidic Conditions (pH 4-6): An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazide.[6] Many protocols find optimal conditions in this pH range.[7]
-
Neutral Conditions (pH ~7.4): While the reaction can be slower at neutral pH, some systems, particularly those involving aliphatic aldehydes, show a maximal rate at physiological pH.[1][8]
-
Basic Conditions: Strongly basic conditions are generally not favorable for this reaction.
It is crucial to empirically determine the optimal pH for your specific substrate combination.
Q3: My reaction is very slow. How can I increase the rate?
Several strategies can accelerate a slow hydrazone formation:
-
pH Optimization: Adjust the pH to the optimal range for your substrates, which is often mildly acidic (pH 4-6).[7]
-
Use of Catalysts: Nucleophilic catalysts like aniline and its derivatives (e.g., 5-methoxyanthranilic acid) can significantly increase the reaction rate, even at neutral pH.[5]
-
Increase Reactant Concentration: Higher concentrations of the aldehyde and hydrazide can improve reaction kinetics and yields.[7]
-
Increase Temperature: Modestly increasing the reaction temperature can help overcome the activation energy barrier.[7]
-
Substrate Choice: If possible, using an aldehyde with electron-withdrawing groups can increase its reactivity.[1]
Q4: How do the electronic properties of my aldehyde and hydrazide substrates impact the reaction?
The electronic nature of both reactants plays a significant role:
-
Aldehydes/Ketones: Electron-withdrawing groups on the carbonyl compound generally increase its electrophilicity and thus its reactivity towards the nucleophilic hydrazide.[1]
-
Hydrazides: Electron-deficient hydrazines, such as acylhydrazides, tend to react more slowly than more electron-rich hydrazines.[9] However, the resulting acylhydrazones are often more stable.
Q5: My product seems to be degrading after isolation. What is happening and how can I prevent it?
The most likely cause of degradation is hydrolysis, the reverse reaction where the hydrazone's C=N bond is cleaved by water to regenerate the aldehyde and hydrazide.[2]
-
Stability: Hydrazones derived from aromatic aldehydes are generally more stable against hydrolysis than those from aliphatic aldehydes.[3]
-
Prevention: To minimize hydrolysis, ensure all workup and storage conditions are anhydrous. Store the final product in a dry environment. If the product must be in a solution, use aprotic solvents and avoid acidic aqueous conditions, which catalyze hydrolysis.[3]
Q6: Are there common side reactions I should be aware of?
Yes, a potential side reaction is the formation of an azine . This occurs when the initially formed hydrazone (especially if derived from hydrazine itself, H₂N-NH₂) reacts with a second molecule of the aldehyde.[2] Using an acylhydrazide (R-CO-NHNH₂) instead of hydrazine minimizes this issue.
Quantitative Data Summary
The following table summarizes how reaction conditions can influence the outcome of hydrazide-aldehyde condensations.
| Parameter | Condition | Effect on Yield/Rate | Rationale | Citation |
| pH | Acidic (e.g., pH 4.0) | Generally increases rate and yield | Catalyzes the dehydration of the tetrahedral intermediate. | [7] |
| pH | Neutral (e.g., pH 7.4) | Can be slow; optimal for some aliphatic systems | Rate-limiting step is the uncatalyzed breakdown of the tetrahedral intermediate. | [1][8] |
| Catalyst | Aniline or derivatives | Increases reaction rate | Acts as a nucleophilic catalyst, forming a more reactive imine intermediate. | [5] |
| Temperature | 50-55 °C | Modestly improves yield | Provides energy to overcome the reaction's activation barrier. | [7] |
| Substrate | Electron-withdrawing group on aldehyde | Increases reaction rate | Enhances the electrophilicity of the carbonyl carbon. | [1] |
| Substrate | Aromatic Aldehyde | Forms more stable hydrazone | The resulting hydrazone is less susceptible to hydrolysis compared to aliphatic ones. | [3] |
| Concentration | 10⁻⁴ M vs. lower concentrations | Higher concentration gives excellent yields (71-91%) | Increased probability of molecular collision. | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for Hydrazide-Aldehyde Condensation
This protocol provides a starting point for the synthesis of a hydrazone.
-
Dissolve the Aldehyde: Dissolve 1.0 equivalent of the aldehyde in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture).
-
Dissolve the Hydrazide: In a separate container, dissolve 1.0-1.1 equivalents of the hydrazide in the same solvent.
-
Adjust pH (Optional but Recommended): Add a catalytic amount of acid, such as glacial acetic acid, to adjust the pH to approximately 4-5.[6]
-
Combine Reactants: Add the hydrazide solution to the aldehyde solution dropwise with stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Once the reaction is complete, the product may precipitate directly from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by filtration and washing with a cold solvent if it precipitates, or by column chromatography or recrystallization.
Protocol 2: Optimization Using a Nucleophilic Catalyst
This protocol is for reactions that are slow under standard conditions.
-
Dissolve Reactants: Dissolve the aldehyde (1.0 eq) and hydrazide (1.0-1.1 eq) in a buffered aqueous solution or an appropriate organic solvent at the desired pH (e.g., pH 7.4).[1]
-
Add Catalyst: Add a catalytic amount (e.g., 10-20 mol%) of 5-methoxyanthranilic acid or another aniline derivative.[5]
-
Reaction and Workup: Stir the reaction at room temperature, monitoring for completion. Isolate and purify the product as described in the general protocol.
Visual Guides
Reaction Mechanism
The following diagram illustrates the key steps in the acid-catalyzed formation of a hydrazone. Understanding this pathway is essential for troubleshooting, as it highlights the importance of the tetrahedral intermediate and the catalytic role of acid.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue. This flowchart guides you from initial checks to more advanced optimization strategies.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddmckinnon.com [ddmckinnon.com]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in hydrazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during hydrazone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My hydrazone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in hydrazone synthesis can stem from several factors. The primary culprits are often incomplete reaction, hydrolysis of the product, or competing side reactions.
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Incomplete Reaction: Ensure you are using an appropriate catalyst, typically a mild acid like acetic acid, to facilitate the reaction.[1] The reaction pH is crucial; for many hydrazone formations, a pH of approximately 4.5 is optimal to balance the acid-catalyzed dehydration of the intermediate and prevent the protonation and deactivation of the hydrazine nucleophile.
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Hydrolysis: Hydrazones are susceptible to hydrolysis, which reverts them to the starting carbonyl compound and hydrazine.[2] This is particularly problematic in the presence of excess water and strong acids. If possible, conduct the reaction in a non-aqueous solvent or use a Dean-Stark trap to remove water as it forms.
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Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[2][3] To minimize this, use a slight excess of the hydrazine reactant relative to the carbonyl compound.
Q2: I am observing a significant amount of azine as a byproduct. How can I prevent its formation?
A2: Azine formation is a frequent side reaction, especially when using unsubstituted hydrazine.[2] Here are several strategies to suppress it:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine reagent. This ensures that the carbonyl compound is consumed in the formation of the desired hydrazone before it can react with the hydrazone product to form an azine.
-
Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of the more thermodynamically stable azine.
-
Catalyst Choice: While acid catalysis is generally required, using a milder acid or a lower concentration can sometimes help reduce azine formation. Some Lewis acids have also been shown to catalyze hydrazone formation effectively.[4]
Q3: My purified hydrazone appears to be decomposing over time. What is causing this instability and how can I store it properly?
A3: Hydrazone instability is often due to hydrolysis from atmospheric moisture or degradation catalyzed by residual acid or light.
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Hydrolysis: As mentioned, hydrazones can hydrolyze back to their starting materials.[2][5] Ensure the purified product is thoroughly dried and stored in a desiccator over a drying agent like P₂O₅ or anhydrous CaSO₄.
-
Acid Sensitivity: Traces of acid from the synthesis or purification steps can catalyze hydrolysis. If purification was performed using silica gel chromatography, residual acidity can be an issue. Consider neutralizing the product with a dilute base wash during workup or using a neutral or basic alumina for chromatography.[6]
-
Storage Conditions: Store the purified hydrazone in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protect it from light, especially if the compound is colored. Refrigeration can also help to slow down decomposition.
Q4: I am having difficulty purifying my hydrazone. What are the recommended purification methods?
A4: The choice of purification method depends on the physical properties of your hydrazone (e.g., solid or oil) and the nature of the impurities.
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Crystallization: This is the most common and effective method for purifying solid hydrazones.[7] Suitable solvents for recrystallization often include ethanol, methanol, ethyl acetate, or mixtures with hexane or petroleum ether.[7][8]
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can cause hydrolysis of sensitive hydrazones.[9] To mitigate this, the eluent can be doped with a small amount of a tertiary amine like triethylamine (~1%).[7] Alternatively, using neutral or basic alumina as the stationary phase can be a better option.[6]
-
Trituration: For oily products that are difficult to crystallize, trituration with a non-polar solvent like cold pentane or hexane can sometimes induce solidification and remove non-polar impurities.[7]
Q5: Can I reverse the hydrazone formation to recover my carbonyl compound?
A5: Yes, the hydrolysis of hydrazones to regenerate the parent aldehyde or ketone is a common procedure. This is often done by refluxing the hydrazone with a mineral acid, such as hydrochloric or sulfuric acid. However, this can sometimes lead to the formation of azines, which are more difficult to hydrolyze. An alternative method involves reacting the hydrazone with a strong organic acid like picric acid in an organic solvent, which precipitates the hydrazine as its picrate salt, facilitating the isolation of the carbonyl compound.
Data Presentation
Table 1: Effect of Solvent Polarity on Hydrazone Formation Rate
| Carbonyl Compound | Solvent | Reaction Time to Equilibrium | % Carbonyl Captured |
| Cyclohexanecarboxaldehyde | Ethanol | ~30 min | 100% |
| Acetonitrile | ~30 min | 84% | |
| Dichloromethane | ~30 min | 93% | |
| Hexane | ~30 min | 100% | |
| Cinnamaldehyde | Ethanol | ~80 min | - |
| Acetonitrile | ~20-30 min | - | |
| Dichloromethane | ~20-30 min | - | |
| Hexane | ~20-30 min | - |
Data adapted from ACS Omega 2019, 4, 9, 13889–13897. The study notes that for more reactive molecules, solvent polarity has a lesser effect on reaction conversion.[10]
Table 2: Catalyst and Condition Effects on Azine Synthesis from Hydrazones
| Hydrazone | Carbonyl | Catalyst | Conditions | Yield |
| Benzophenone hydrazone | Acetophenone | BiCl₃-K10 | Grinding, 1.5 min | 98% |
| Benzophenone hydrazone | Benzophenone | BiCl₃-K10 | Microwave, 480W, 6 min | - |
| 9-Fluorenone hydrazone | - | FeCl₃ | Chloroform | - |
This table illustrates conditions that can promote the conversion of hydrazones to azines, a common side reaction to be avoided in hydrazone synthesis.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
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Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[13][14]
-
Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).[15]
-
The reaction mixture can be stirred at room temperature or refluxed, depending on the reactivity of the substrates.[13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration.[13]
-
If the product is soluble, the solvent is removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[7]
Protocol 2: Minimizing Azine Formation
-
Carefully weigh the carbonyl compound (1.0 equivalent) and the hydrazine (1.1 equivalents).
-
Dissolve the carbonyl compound in a minimal amount of a suitable solvent at room temperature.
-
Slowly add a solution of the hydrazine in the same solvent to the carbonyl solution with stirring. Maintaining a slight excess of hydrazine throughout the addition can help suppress azine formation.
-
Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Monitor the reaction closely by TLC. Stop the reaction as soon as the starting carbonyl is consumed to prevent further reaction of the hydrazone product.
-
Work up the reaction mixture promptly to isolate and purify the hydrazone.
Protocol 3: Purification of a Solid Hydrazone by Recrystallization
-
Transfer the crude solid hydrazone to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[7]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven or a desiccator.
Visualizations
References
- 1. Synthesis of Alkynyl Hydrazones from Unprotected Hydrazine and Their Reactivity as Diazo Precursors [organic-chemistry.org]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chempap.org [chempap.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrrolidine-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolidine-2-one derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolidine-2-one derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield for the synthesis of N-substituted pyrrolidine-2-one from γ-butyrolactone and a primary amine is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this reaction can stem from several factors. Firstly, the reaction between γ-butyrolactone and amines can be an equilibrium process. To drive the reaction forward, it is often necessary to remove the water formed during the reaction. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using a suitable dehydrating agent.
Secondly, the reaction temperature is crucial. While heating is required, excessive temperatures can lead to decomposition of the starting materials or product. The optimal temperature will depend on the specific amine used. For many primary amines, refluxing in a high-boiling point solvent is effective.
Finally, consider the stoichiometry of your reactants. Using a slight excess of the amine can sometimes help to drive the reaction to completion. However, a large excess can complicate purification.
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my multi-component reaction for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones. How can I minimize these unwanted products?
-
Answer: Multi-component reactions are sensitive to reaction conditions, and slight deviations can lead to the formation of various side products. Here are a few troubleshooting steps:
-
Catalyst Choice: The choice and amount of catalyst are critical. In acid-catalyzed reactions, such as the condensation of an aldehyde, amine, and a β-ketoester, using a milder acid catalyst like citric acid can sometimes be more effective and selective than stronger acids.
-
Reaction Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer period can sometimes increase the selectivity for the desired product.
-
Order of Addition: The order in which you add the reactants can influence the outcome. It is often beneficial to pre-form the imine by reacting the aldehyde and amine before adding the third component.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with different solvents to find the optimal medium for your specific reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my pyrrolidine-2-one derivative. What are some effective purification strategies?
-
Answer: The purification of pyrrolidine-2-one derivatives can be challenging due to their polarity and potential for water solubility. Here are some recommended techniques:
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For liquid products, vacuum distillation can be used for purification, especially for removing non-volatile impurities.[1][2]
-
Acid-Base Extraction: If your molecule has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.
-
Frequently Asked Questions (FAQs)
Synthesis Methods
-
Question: What are the most common methods for synthesizing the pyrrolidine-2-one core structure?
-
Answer: The most prevalent methods include:
-
Lactamization of γ-amino acids: This is a classical method involving the cyclization of a γ-amino acid, often under thermal conditions.
-
Reaction of γ-butyrolactone with amines: This is a widely used and versatile method for preparing N-substituted pyrrolidine-2-ones.[3][4]
-
Multi-component reactions: These reactions allow for the rapid construction of complex and highly substituted pyrrolidine-2-one derivatives in a single step.[5][6]
-
Reduction of succinimide derivatives: Succinimides can be selectively reduced to form the corresponding pyrrolidine-2-ones.
-
From glutamic acid: This involves the conversion of glutamic acid to 2-pyrrolidone, often using a supported ruthenium catalyst.[7]
-
Reaction Conditions
-
Question: What are typical reaction conditions for the synthesis of N-alkyl pyrrolidones from 2-pyrrolidone?
-
Answer: The N-alkylation of 2-pyrrolidone is typically carried out in the presence of a base to deprotonate the nitrogen, making it nucleophilic. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is then performed with an alkyl halide (e.g., alkyl iodide or bromide) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Characterization
-
Question: What are the key spectroscopic features I should look for to confirm the formation of my pyrrolidine-2-one derivative?
-
Answer: The key spectroscopic signatures are:
-
¹H NMR: You should observe characteristic signals for the protons on the pyrrolidine ring, typically in the range of 2.0-4.0 ppm. The chemical shifts will be influenced by the substituents.
-
¹³C NMR: A key signal to look for is the carbonyl carbon of the lactam, which typically appears in the range of 170-180 ppm.
-
FT-IR: A strong absorption band corresponding to the C=O stretch of the lactam will be present, usually in the region of 1650-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of your product should be observed.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Polysubstituted 3-hydroxy-3-pyrroline-2-ones via a Multicomponent Reaction
| Entry | Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Citric Acid | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Acetic Acid | Methanol | 8 | 78 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | None | Water | 12 | 65 |
| 4 | Benzaldehyde | Aniline | Citric Acid | Water | 6 | 70 |
Data compiled from principles illustrated in cited literature.
Table 2: Influence of Reactant Ratio on the Yield of 4-acetyl-3-hydroxy-3-pyrroline-2-one Derivative (4a)
| Aromatic Aldehyde (M) | Aniline (M) | Ethyl 2,4-dioxovalerate (M) | Yield of 4a (%) |
| 0.5 | 0.5 | 0.5 | 72 |
| 0.75 | 0.5 | 0.5 | 80 |
| 0.5 | 0.75 | 0.5 | 67 |
Adapted from Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-pyrrolidin-2-one from γ-butyrolactone and benzylamine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and benzylamine (1.1 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure 1-benzyl-pyrrolidin-2-one.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of pyrrolidine-2-one derivatives.
Caption: Troubleshooting decision tree for low yield or side product formation.
References
- 1. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 2. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bioactivity in 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the bioactivity of 2-(pyrrolidin-1-yl)acetohydrazide derivatives and structurally related compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery. The following sections summarize key quantitative data, detail experimental protocols for the evaluation of bioactivity, and visualize relevant biological pathways and experimental workflows. While direct comparative studies on a broad series of this compound derivatives are limited in the readily available literature, this guide consolidates data from studies on closely related pyrrolidine and hydrazide derivatives to provide insights into their therapeutic potential.
Data Presentation: A Comparative Overview of Bioactivity
The therapeutic potential of novel chemical entities is often quantified through in vitro assays that measure their efficacy against specific biological targets. This section presents a compilation of bioactivity data for various derivatives, focusing on their anticancer and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of various pyrrolidine and hydrazide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrrolidine and Hydrazide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolidin-2,5-dione | Compound 5i | MCF-7 (Breast) | 1.496 | - | - |
| Compound 5l | MCF-7 (Breast) | 1.831 | - | - | |
| Pyrrolidinone-Hydrazone | 5-nitrothiophene derivative | IGR39 (Melanoma) | 2.50 ± 0.46 | - | - |
| 5-nitrothiophene derivative | PPC-1 (Prostate) | 3.63 ± 0.45 | - | - | |
| 5-nitrothiophene derivative | MDA-MB-231 (Breast) | 5.10 ± 0.80 | - | - | |
| 5-nitrothiophene derivative | Panc-1 (Pancreatic) | 5.77 ± 0.80 | - | - | |
| 2-Cyano-acetohydrazide | Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | Cisplatin | 2.43 ± 1.1 |
| Compound 5b | HCT-116 (Colon) | 3.2 ± 1.1 | Cisplatin | 2.43 ± 1.1 | |
| Compound 13 | HCT-116 (Colon) | 3.7 ± 1.0 | Cisplatin | 2.43 ± 1.1 | |
| Pyrrolyl Benzohydrazide | C8 | A549 (Lung) | Lower than C18 | - | - |
| C18 | A549 (Lung) | - | - | - |
Data sourced from studies on related heterocyclic compounds to provide a comparative context.[1][2][3][4][5]
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazide-Hydrazone and Pyrrolidine Derivatives
| Compound Class | Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Hydrazide-Hydrazone | Compound 18 | Staphylococcus aureus (MRSA) | 3.91 | - | - |
| Compound 9 | Gram-positive bacteria | 15.62 | - | - | |
| 2-Hydroxypyrrolidine | 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Bacillus subtilis | - | Escherichia coli | - |
| Pyrazoline/Hydrazone | Compound 22 & 24 | Enterococcus faecalis | 32 | - | - |
| Compound 19 & 22 | - | - | Pseudomonas aeruginosa | 64 |
Note: The zone of inhibition for 1-(quinolin-3-yl) pyrrolidin-2-ol against E. coli was 28 ± 0.14 mm.[6][7][8] Values for direct this compound derivatives were not available in the reviewed literature.
Experimental Protocols: Methodologies for Bioactivity Assessment
The following are detailed protocols for key experiments commonly used to assess the bioactivity of novel chemical compounds.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. The results can also be read using a plate reader.
Mandatory Visualizations: Pathways and Workflows
Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Proposed mechanism of action for a pyrrolyl benzohydrazide derivative.[5]
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating the Antimicrobial Efficacy of Newly Synthesized Hydrazones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazones, a class of organic compounds possessing the R₁R₂C=NNH₂ structure, have emerged as a promising scaffold in the design of new antimicrobial drugs. Their broad-spectrum activity, coupled with potential mechanisms of action that differ from existing antibiotic classes, makes them a compelling area of research. This guide provides an objective comparison of the antimicrobial performance of recently synthesized hydrazones against common bacterial pathogens, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of newly synthesized hydrazone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values of several novel hydrazones compared to the standard antibiotics, Ciprofloxacin and Ampicillin. A lower MIC value indicates greater potency.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| Hydrazone Derivative 1 | 6.25 µg/mL | 12.5 µg/mL | 64 µg/mL | 12.5 µg/mL | [1] |
| Hydrazone Derivative 2 | 3.125 µg/mL | 6.25 µg/mL | 128 µg/mL | 6.25 µg/mL | [1] |
| Hydrazone Derivative 3 | 7.81 µg/mL | 15.62 µg/mL | >1000 µg/mL | 15.62 µg/mL | [2] |
| Hydrazone Derivative 4 | 2.5 mg/mL | 2.5 mg/mL | ND | 2.5 mg/mL | [3] |
| Hydrazone Derivative 5 | 0.75 mg/mL | >3.00 mg/mL | >3.00 mg/mL | ND | [4] |
| Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.5 µg/mL | [1][5] |
| Ampicillin | 12.5 µg/mL | 25 µg/mL | >1000 µg/mL | >1000 µg/mL | [1] |
| ND: Not Determined |
Key Experimental Protocols
Accurate and reproducible experimental methodologies are paramount in the validation of antimicrobial efficacy. The following sections detail the standard protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Methodology:
-
Preparation of Hydrazone Solutions: A stock solution of the synthesized hydrazone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted hydrazone is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the hydrazone at which no visible bacterial growth (turbidity) is observed.[1][2]
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.
Methodology:
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the hydrazone that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]
Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium over time.
Methodology:
-
Preparation: A standardized bacterial suspension is prepared in a flask containing MHB. The synthesized hydrazone is added at a specific concentration (e.g., 2x MIC, 4x MIC). A growth control (no hydrazone) is also included.
-
Incubation and Sampling: The flasks are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.
-
Enumeration: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the hydrazone and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Workflow for Time-Kill Kinetics Assay.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for some hydrazone derivatives is the inhibition of bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, relieving the torsional stress that arises during these processes.[6][7] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The pathway below illustrates the normal function of DNA gyrase and its inhibition by hydrazone compounds.
Inhibition of Bacterial DNA Gyrase by Hydrazones.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Pyrrolidine Derivatives Emerge as Potent Alternatives to Standard Antibiotics in Combating Bacterial Infections
For Immediate Release
In the global fight against antimicrobial resistance, researchers are increasingly turning to novel chemical scaffolds to develop new and effective antibacterial agents. Among these, pyrrolidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide range of bacterial pathogens, often comparable or superior to standard antibiotics. This guide provides a comparative analysis of the performance of various pyrrolidine derivatives against conventional antibiotics, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: Efficacy at a Glance
The antibacterial efficacy of pyrrolidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of several classes of pyrrolidine derivatives against various Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics. Lower MIC values indicate higher potency.
Table 1: Efficacy of 1,2,4-Oxadiazole/Pyrrolidine Hybrids Against Bacterial Pathogens
| Compound | Target Organism | MIC (ng/mL) | Standard Antibiotic | MIC (ng/mL) |
| Compound 16 | Staphylococcus aureus | 24 | Ciprofloxacin | 30 |
| Escherichia coli | 62 | Ciprofloxacin | 60 | |
| Compound 17 | Escherichia coli | 55 | Ciprofloxacin | 60 |
Data sourced from studies on 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors.[1][2][3][4]
Table 2: Efficacy of Spirooxindole-Pyrrolidine Derivatives Against Bacterial Pathogens
| Compound | Target Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Compound 4d | Gram-negative bacteria | 12.5 | Ciprofloxacin | 6.25 |
| Compound 4e | Gram-negative bacteria | 12.5 | Ciprofloxacin | 6.25 |
| Compound 5d | Staphylococcus aureus ATCC 25923 | 3.95 (mM) | Tetracycline | 576.01 (mM) |
Data sourced from studies on the antimicrobial activity of spirooxindole derivatives.[5][6]
Table 3: Efficacy of Thiazole-Based Pyrrolidine Derivatives Against Bacterial Pathogens
| Compound | Target Organism | Inhibition Zone (mm) at 400 µg | Standard Antibiotic | Inhibition Zone (mm) at 10 µg |
| Compound 11 | Staphylococcus aureus | 30.53 ± 0.42 | Gentamicin | 22.17 ± 0.47 |
| Bacillus cereus | 21.70 ± 0.36 | Gentamicin | 22.65 ± 0.21 |
Data sourced from a study on the antibacterial and cytotoxic activities of new thiazole-based pyrrolidine derivatives.[7][8]
Unveiling the Mechanism: Inhibition of Bacterial DNA Replication
Certain pyrrolidine derivatives, particularly 1,2,4-oxadiazole/pyrrolidine hybrids, exert their antibacterial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the pyrrolidine derivatives effectively halt bacterial proliferation.
Experimental Protocols: A Closer Look at the Methodology
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing antibacterial efficacy. The broth microdilution method is a widely accepted and utilized technique.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of the pyrrolidine derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: A series of twofold dilutions of the stock solutions are made in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of drug concentrations.
-
Inoculum Preparation: The test bacteria are cultured overnight and then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Conclusion
The data presented in this guide highlights the significant potential of pyrrolidine derivatives as a viable alternative to standard antibiotics. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with novel mechanisms of action that can circumvent existing resistance pathways, positions them as a critical area for future drug development. Further research, including clinical trials, is warranted to fully elucidate their therapeutic potential and pave the way for their integration into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and Topoisomerase IV inhibitors with potential antibacterial activity | Faculty of Pharmacy [aun.edu.eg]
- 5. ijnrd.org [ijnrd.org]
- 6. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of Pyrrolidin-2-one Analogs: A Comparative Guide to Anticancer and Anticonvulsant Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: While the exploration of 2-(pyrrolidin-1-yl)acetohydrazide analogs is an emerging area of interest, comprehensive Structure-Activity Relationship (SAR) studies for this specific scaffold are not yet widely available in published literature. However, extensive research has been conducted on a closely related class of compounds: pyrrolidin-2-one derivatives. The pyrrolidin-2-one core is a prevalent motif in a variety of biologically active molecules and approved drugs.[1] This guide provides a comparative analysis of the SAR of two distinct series of pyrrolidin-2-one analogs that have demonstrated significant potential as either anticancer or anticonvulsant agents. The data and experimental protocols summarized herein are derived from peer-reviewed studies to facilitate further research and drug development efforts in these therapeutic areas.
I. Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
A series of novel hydrazone derivatives incorporating a diphenylamine and a pyrrolidin-2-one moiety have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][3][4] The study provides valuable insights into the structural features influencing their anticancer potential.
The anticancer activity of the diphenylamine-pyrrolidin-2-one-hydrazone derivatives was assessed using the MTT assay, with the results presented as EC50 values (the concentration of the compound that inhibits 50% of cancer cell growth). The data for the most promising compounds against human melanoma (IGR39) and prostate cancer (PPC-1) cell lines are summarized below.[2][3]
| Compound ID | R (Substituent on Benzylidene) | EC50 (µM) vs. IGR39 | EC50 (µM) vs. PPC-1 |
| 3 | 4-OH | > 100 | 20.2 ± 3.51 |
| 4 | 4-Cl | 11.5 ± 1.50 | 11.6 ± 1.80 |
| 5 | 5-Cl, 2-OH | 9.0 ± 1.25 | 10.3 ± 1.52 |
| 6 | 3,4-diCl | 7.9 ± 1.10 | 11.2 ± 1.73 |
| 13 | 5-nitrothiophene | 2.50 ± 0.46 | 3.63 ± 0.45 |
| 14 | Indole | 11.2 ± 1.21 | 10.8 ± 1.51 |
Data sourced from references[2][3][4].
The anticancer activity of this series of compounds is significantly influenced by the nature and position of the substituent on the benzylidene ring.
-
Halogen Substitution: The presence of a chlorine atom at the para-position of the benzylidene ring (compound 4 ) leads to a notable increase in anticancer activity compared to an unsubstituted or hydroxyl-substituted analog (compound 3 ). Dichloro substitution (compound 6 ) further enhances the cytotoxic effect.
-
Heterocyclic Moieties: The introduction of a 5-nitrothiophene ring (compound 13 ) results in the most potent anticancer activity against all tested cell lines, with EC50 values in the low micromolar range.[3] The indole moiety in compound 14 also confers significant activity.
-
Selectivity: Several of these compounds demonstrated selectivity towards cancer cells over normal fibroblasts, an important characteristic for potential therapeutic agents.[2]
The in vitro cytotoxicity of the diphenylamine-pyrrolidin-2-one-hydrazone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]
-
Cell Culture: Human cancer cell lines (e.g., IGR39, PPC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere for 24 hours.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value is then determined from the dose-response curve.
II. Anticonvulsant Activity of 1-Acyl-2-pyrrolidinone Derivatives
A series of 1-acyl-2-pyrrolidinone derivatives have been synthesized and evaluated for their anticonvulsant properties.[8][9] These compounds were designed as potential prodrugs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[8]
The anticonvulsant activity of the 1-acyl-2-pyrrolidinone derivatives was primarily assessed using the maximal electroshock (MES) seizure model in mice. The effective dose (ED50) required to protect 50% of the animals from seizures was determined.
| Compound ID | Acyl Group | Anticonvulsant Effect (at 200 mg/kg) |
| 1 | Acetyl | - |
| ... | ... | ... |
| 7 | Decanoyl | High Activity |
| 8 | Dodecanoyl | High Activity |
Data adapted from reference[8]. A more detailed quantitative comparison with ED50 values would require access to the full study.
The anticonvulsant activity of this class of compounds is highly dependent on the nature of the acyl substituent at the 1-position of the pyrrolidin-2-one ring.
-
Lipophilicity: The anticonvulsant activity appears to increase with the lipophilicity of the acyl chain. Derivatives with longer alkyl chains, such as decanoyl (compound 7 ) and dodecanoyl (compound 8 ), exhibited high activity, while the shorter acetyl derivative (compound 1 ) was inactive at the tested dose.[8] This suggests that increased lipophilicity may enhance the ability of these compounds to cross the blood-brain barrier.
-
Prodrug Hypothesis: The study suggests that the pharmacological activity of these compounds is likely due to the in vivo hydrolysis of the acyl group, leading to the release of GABA.[8] The stability of the compounds in biological matrices (plasma, liver, and brain homogenates) is a critical factor in their overall efficacy.
The MES test is a widely used preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][11][12]
-
Animal Model: The study is typically conducted in mice.
-
Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
Electroshock Induction: At a predetermined time after drug administration (to allow for absorption and distribution), a brief electrical stimulus of a specific intensity and duration (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[13]
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. The abolition of this response is considered a positive indication of anticonvulsant activity.
-
Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the ED50 value is calculated using statistical methods.
Conclusion
The pyrrolidin-2-one scaffold serves as a versatile platform for the development of novel therapeutic agents with diverse biological activities. The SAR studies of diphenylamine-pyrrolidin-2-one-hydrazones highlight the importance of specific substitutions on the benzylidene ring for potent anticancer activity, with halogen and heterocyclic moieties being particularly favorable. In contrast, the anticonvulsant activity of 1-acyl-2-pyrrolidinones is strongly correlated with the lipophilicity of the acyl chain, supporting their design as GABA prodrugs. The experimental protocols and SAR insights presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design of more effective and selective pyrrolidin-2-one-based therapeutics. Further investigation into the broader chemical space of this compound analogs is warranted to explore their full therapeutic potential.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 13. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Link: Correlating In Vitro Efficacy with In Vivo Activity for Synthesized Compounds
A comprehensive guide for researchers navigating the complex journey from laboratory discovery to preclinical validation. This guide provides a comparative analysis of in vitro and in vivo data for synthesized compounds, detailed experimental protocols, and visual workflows to illuminate the drug development process.
The successful translation of a synthesized compound from a promising in vitro candidate to an effective in vivo therapeutic agent is a cornerstone of drug discovery. However, this transition is fraught with challenges, as the controlled environment of a laboratory benchtop often fails to recapitulate the complex biological milieu of a living organism.[1][2] This guide provides an objective comparison of in vitro and in vivo performance for select synthesized compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions and designing more predictive preclinical studies.
Unveiling Efficacy: A Comparative Data Analysis
The correlation between in vitro potency and in vivo efficacy is a critical factor in the selection of drug candidates for further development. The following tables summarize the quantitative data for two distinct classes of synthesized compounds: a novel anticancer agent and a sustained-release formulation of an existing drug. This direct comparison highlights the varying degrees of correlation and the importance of comprehensive preclinical evaluation.
Table 1: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity of Makaluvamine Analogs
| Compound | Cell Line | In Vitro IC50 (µM)[3][4] | In Vivo Tumor Growth Inhibition (%)[3] |
| FBA-TPQ | MCF-7 (Breast Cancer) | 0.097 - 2.297 | 36.2% (at 5 mg/kg) |
| PEA-TPQ | Various | - | - |
| MPA-TPQ | Various | - | - |
| DPA-TPQ | Various | - | - |
Table 2: In Vitro Dissolution and In Vivo Pharmacokinetics of Donepezil Sustained-Release (SR) Tablets
| Formulation | In Vitro Dissolution (Vmax in vitro)[5] | In Vivo Absorption (Vmax in vivo)[5] | Predicted Cmax (ng/mL)[6] | Predicted AUC (ng·h/mL)[6] |
| SR Tablet 1 | Data not specified | Data not specified | 10.30% PE | 5.19% PE |
| SR Tablet 2 | Data not specified | Data not specified | - | - |
| SR Tablet 3 | Data not specified | Data not specified | - | - |
PE: Prediction Error
Deconstructing the Science: Detailed Experimental Protocols
The reproducibility and reliability of experimental data are paramount. Below are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
2. In Vivo Tumor Xenograft Study in Mice
This in vivo model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.[10][11][12]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.
-
Randomization and Treatment: When the tumors reach a predetermined average volume, randomize the mice into treatment and control groups. Administer the synthesized compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Efficacy Assessment: Measure tumor volume and body weight of the mice periodically throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizing the Path to Discovery
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key signaling pathway targeted by anticancer drugs and a typical workflow for correlating in vitro and in vivo data.
References
- 1. mcpharmacol.com [mcpharmacol.com]
- 2. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic pathways to hydrazide-hydrazones
For Researchers, Scientists, and Drug Development Professionals
Hydrazide-hydrazones are a critical class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as versatile synthons for various heterocyclic compounds.[1][2][3][4] The synthesis of these scaffolds is a subject of ongoing research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. This guide provides a comparative analysis of different synthetic pathways to hydrazide-hydrazones, supported by experimental data and detailed protocols.
Conventional Synthesis: The Reflux Method
The most traditional and widely used method for synthesizing hydrazide-hydrazones involves the condensation reaction of a hydrazide with an aldehyde or a ketone.[1][5] This reaction is typically carried out by refluxing the reactants in a suitable organic solvent, often with a catalytic amount of acid.[6]
General Reaction Scheme:
Caption: Conventional synthesis of hydrazide-hydrazones.
Modern Synthetic Approaches: Embracing Green Chemistry
In recent years, several alternative methods have been developed to overcome the limitations of conventional synthesis, such as long reaction times, use of volatile organic solvents, and sometimes moderate yields. These modern techniques often align with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[7] In the synthesis of hydrazide-hydrazones, this method significantly reduces reaction times from hours to minutes and often improves yields.[7][8][9][10]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[11][12][13]
Grindstone Chemistry (Mechanosynthesis)
This solvent-free approach involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance.[14][15][16] This method is highly efficient, environmentally friendly, and often leads to high yields in a very short time.[14][17]
Comparative Performance Data
The following table summarizes the performance of different synthetic methods for the preparation of various hydrazide-hydrazone derivatives as reported in the literature.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Nicotinic hydrazide + Substituted aryl esters | Ethanol, Reflux | 4 hours | 71-74% | [18] |
| Hydrazide + Aromatic aldehydes | Ethanol, Acetic acid, Reflux | 3-4 hours | Excellent | [6] | |
| Carboxylic acid hydrazide + Aldehyde | Methanol, Acetic acid, Reflux | Not specified | Not specified | [19] | |
| Microwave-Assisted | Phenylacetic acid hydrazide + Substituted aromatic aldehydes | Ethanol, 300W, 155°C | 7 minutes | Not specified | [8] |
| Benzophenone + Hydrazine hydrate | Toluene, 2450 MHz | 20 minutes | Excellent | [9] | |
| Phenylhydrazine + 4-Methoxybenzaldehyde | Not specified | Not specified | Moderate | [7] | |
| Ultrasound-Assisted | Benzoxazinonylhydrazide + Aromatic aldehydes | Ethanol, Catalyst-free | 6-7 minutes | 60-94% | [11] |
| N-[substituted phenyl]hydrazine carboxamide + 1H-Indole-2,3-dione | Water-Glycerol (6:4), 20 KHz | 5-20 minutes | Good | [12] | |
| Grindstone Chemistry | Benzenesulfonyl hydrazide + 2-Cyclohexenone | Acetic acid (catalyst) | 12 minutes | 52% | [14] |
| Benzenesulfonyl hydrazides + Aryl aldehydes/ketones | L-tyrosine (catalyst) | A few minutes | High | [14] |
Experimental Protocols
Conventional Synthesis of Hydrazide-Hydrazones[6][20]
General Procedure:
-
To a solution of the hydrazide (1 mmol) in a suitable solvent (e.g., ethanol, 25 mL), add the corresponding aldehyde or ketone (1 mmol).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under reduced pressure.
-
If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis of Hydrazide-Hydrazones[8]
Detailed Procedure for the Synthesis of Hydrazide-Hydrazones of Phenylacetic Acid:
-
Place 0.001 mole of phenylacetic acid hydrazide in a microwave synthesis tube and dissolve it in 4 mL of 96% ethanol.
-
Add 0.0011 mole of the appropriate substituted aromatic aldehyde.
-
Subject the mixture to microwave irradiation (e.g., 300 W power) for a specified time (e.g., 7 minutes) and temperature (e.g., 155 °C).
-
After cooling, filter the precipitate under reduced pressure and dry.
Ultrasound-Assisted Synthesis of Benzoxazinonylhydrazone Derivatives[11]
General Procedure:
-
In a suitable vessel, mix the benzoxazinonylhydrazide (1 mmol) with the corresponding aromatic aldehyde (1 mmol) in ethanol.
-
Place the vessel in an ultrasonic bath and irradiate for 6-7 minutes under catalyst-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Grindstone Synthesis of N-Arylsulfonylhydrazones[14]
General Procedure:
-
In a mortar, grind a mixture of the benzenesulfonyl hydrazide (1 mmol) and the aryl aldehyde or ketone (1 mmol).
-
Add a catalytic amount of L-tyrosine.
-
Continue grinding for a few minutes until the reaction is complete (indicated by a color change or TLC).
-
The resulting solid product is typically pure enough for use without further purification.
Logical Workflow for Method Selection
The choice of synthetic pathway often depends on the desired scale, available equipment, and the importance of green chemistry principles. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
While conventional heating remains a viable method for the synthesis of hydrazide-hydrazones, modern techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and grindstone chemistry offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of method should be guided by the specific requirements of the synthesis, including the scale of the reaction, the availability of equipment, and the desired adherence to green chemistry principles. For rapid, efficient, and environmentally benign synthesis, microwave, ultrasound, and mechanochemical methods are clearly superior alternatives to traditional refluxing.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. d-nb.info [d-nb.info]
- 15. node01.chowgules.ac.in [node01.chowgules.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
Unveiling the Enzyme Inhibition Kinetics of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibition kinetics of 2-(pyrrolidin-1-yl)acetohydrazide derivatives against key enzymatic targets. The following sections detail their performance, supported by experimental data and methodologies, to inform future drug discovery and development efforts.
Executive Summary
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various pathological conditions. This guide consolidates kinetic data for these derivatives and structurally related pyrrolidine compounds, offering a comparative analysis against established inhibitors. The primary enzymes of focus include autotaxin (ATX), α-amylase, α-glucosidase, and cyclooxygenase (COX) enzymes, which are critical targets in inflammation, cancer, and metabolic diseases.
Comparative Inhibition Kinetics
The inhibitory potential of this compound derivatives and related compounds is summarized below, with a focus on their half-maximal inhibitory concentrations (IC50) and, where available, their inhibition constants (Ki) and modes of inhibition.
Autotaxin (ATX) Inhibition
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in cell proliferation, migration, and inflammation. Potent inhibition of ATX is a promising strategy for the treatment of cancer and inflammatory diseases.
| Compound Class | Specific Derivative | IC50 | Ki | Mode of Inhibition | Reference Standard | Ref. Std. IC50/Ki |
| Pyrrolidine Derivatives | Boronic Acid Derivative 21 | 35 nM | - | - | PF-8380 | Ki = 28 nM |
| Pyrrolidine Derivatives | Boronic Acid Derivative 3k | 50 nM | - | - | GLPG1690 | IC50 = 3.9 nM |
α-Amylase and α-Glucosidase Inhibition
Inhibition of α-amylase and α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.
| Compound Class | Specific Derivative | Target Enzyme | IC50 | Ki | Mode of Inhibition | Reference Standard | Ref. Std. IC50 |
| N-acetylpyrrolidine | Compound 4a | α-Glucosidase | 0.52 ± 0.02 mM | < Ki' | Mixed | Acarbose | - |
| N-acetylpyrrolidine | Compound 4b | α-Glucosidase | 1.64 ± 0.08 mM | < Ki' | Mixed | Acarbose | - |
| Pyrrolidine Derivative | 4-methoxy analogue 3g | α-Amylase | 26.24 µg/mL | - | - | Acarbose | - |
| Pyrrolidine Derivative | 4-methoxy analogue 3g | α-Glucosidase | 18.04 µg/mL | - | - | Acarbose | IC50 = 378.2 ± 0.12 µM |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibition is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound Class | Specific Derivative | Target Enzyme | IC50 | Ki | Mode of Inhibition | Reference Standard | Ref. Std. IC50/Ki |
| Pyrrolidin-2,5-dione | Compound 13e | COX-2 | 0.98 µM | - | - | Celecoxib | Ki (COX-1) = 10-16 µM, IC50 (COX-2) = 0.003-0.006 µM |
| Pyrrolidin-2,5-dione | Compound 13e | COX-1 | 30.87 µM | - | - | Indomethacin | IC50 (COX-1) = 4-19 µM |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Autotaxin-LPA Signaling Pathway Inhibition.
Figure 2: Inhibition of Carbohydrate Digestion.
Figure 3: Cyclooxygenase Pathway Inhibition.
Figure 4: General Experimental Workflow for Enzyme Inhibition Assays.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparison across different studies.
Autotaxin (ATX) Inhibition Assay (FS-3 Substrate)
-
Reagents and Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.
-
Test compounds (this compound derivatives) and reference inhibitors dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation/Emission = 485/530 nm).
-
-
Procedure:
-
Add 2 µL of test compound or reference inhibitor at various concentrations to the wells of the microplate.
-
Add 48 µL of ATX enzyme solution (final concentration ~2 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of FS-3 substrate solution (final concentration ~1 µM).
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
α-Amylase Inhibition Assay (DNSA Method)
-
Reagents and Materials:
-
Porcine pancreatic α-amylase
-
1% Starch solution in 20 mM sodium phosphate buffer (pH 6.9 with 6 mM NaCl).
-
3,5-Dinitrosalicylic acid (DNSA) color reagent.
-
Test compounds and acarbose (reference inhibitor) dissolved in DMSO.
-
Spectrophotometer.
-
-
Procedure:
-
Add 50 µL of test compound or acarbose at various concentrations to a tube.
-
Add 50 µL of α-amylase solution (2 units/mL) and incubate at 37°C for 20 minutes.
-
Add 50 µL of starch solution to initiate the reaction and incubate for a further 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool to room temperature and add 900 µL of distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
α-Glucosidase Inhibition Assay (pNPG Method)
-
Reagents and Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate.
-
100 mM Sodium phosphate buffer (pH 6.8).
-
Sodium carbonate (Na2CO3) solution (200 mM).
-
Test compounds and acarbose dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add 20 µL of test compound or acarbose at various concentrations to the wells.
-
Add 20 µL of α-glucosidase solution (0.5 units/mL) and incubate at 37°C for 15 minutes.
-
Add 20 µL of pNPG solution (5 mM) to start the reaction and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 80 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
-
Reagents and Materials:
-
Ovine COX-1 and human recombinant COX-2.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Fluorometric probe (e.g., ADHP).
-
Arachidonic acid substrate.
-
Test compounds, celecoxib, and indomethacin dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 10 µL of test compound or reference inhibitor at various concentrations to the wells.
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
-
Add 80 µL of the reaction mixture to each well.
-
Add 10 µL of COX-1 or COX-2 enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Measure the fluorescence intensity kinetically.
-
Determine the reaction rate and calculate the percent inhibition to derive IC50 values.
-
Conclusion
The this compound scaffold and its analogs demonstrate significant potential as inhibitors of enzymes crucial in various disease pathways. The data presented in this guide highlight the promising inhibitory activities of these compounds, particularly against autotaxin and COX-2. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, ensuring data consistency and reliability in the pursuit of novel therapeutics.
A Comparative Guide to Hydrazide Building Blocks: 2-(Pyrrolidin-1-yl)acetohydrazide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its unique chemical reactivity allows for the construction of various heterocyclic systems and hydrazone derivatives, many of which have progressed into therapeutic agents.[1][2] This guide provides a comparative analysis of 2-(Pyrrolidin-1-yl)acetohydrazide against other common hydrazide building blocks, supported by experimental data and protocols.
Profile: this compound
This compound is a bifunctional molecule featuring a reactive hydrazide moiety and a saturated pyrrolidine ring. The pyrrolidine scaffold itself is of significant interest in drug discovery due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space.[3] This combination makes it a valuable intermediate for synthesizing novel compounds, particularly in the search for new antimicrobial, antifungal, and antitubercular agents.[4][5] Its structure is readily amenable to modification, providing a platform for developing derivatives with enhanced pharmacological properties.[4]
Alternative Hydrazide Building Blocks
A variety of alternative hydrazide building blocks are frequently employed in drug discovery, each offering distinct structural and chemical properties. Key alternatives include:
-
Isonicotinic Hydrazide (Isoniazid): A primary drug used in the treatment of tuberculosis, it serves as a foundational building block for many derivatives.[1]
-
Benzoic Hydrazide: An aromatic hydrazide that provides a rigid scaffold for synthesizing compounds with a range of activities, including antimicrobial and anticancer properties.
-
Acetic Hydrazide: One of the simplest alkyl hydrazides, it is a fundamental building block for introducing the acetylhydrazide group into molecules.[1]
-
2-Phenoxybenzoic Acid Hydrazide: A more complex aromatic hydrazide used to generate novel hydrazone derivatives with demonstrated analgesic activity.[6]
Comparative Data
The selection of a hydrazide building block is critical and depends on the desired physicochemical properties and the target biological activity of the final compound. The table below summarizes the key characteristics of this compound and its alternatives.
| Hydrazide Building Block | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications & Characteristics |
| This compound | C₆H₁₃N₃O | 143.19[4][7] | Intermediate for bioactive molecules; building block for antimicrobial, antifungal, and antitubercular compounds; contains a flexible, 3D pyrrolidine scaffold.[3][4] | |
| Isonicotinic Hydrazide | C₆H₇N₃O | 137.14 | Well-established antitubercular agent; precursor for various heterocyclic compounds and hydrazones.[1] | |
| Benzoic Hydrazide | C₇H₈N₂O | 136.15 | Common scaffold for compounds with antimicrobial, anti-inflammatory, and anticancer activities. | |
| Acetic Hydrazide | C₂H₆N₂O | 74.08 | Simple and fundamental building block for introducing the hydrazide functional group.[1] | |
| 2-Phenoxybenzoic Acid Hydrazide | C₁₃H₁₂N₂O₂ | 228.25 | Used to synthesize hydrazones with potential analgesic and anti-inflammatory properties.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of these building blocks. Below are representative protocols for the synthesis of hydrazides and their subsequent conversion to hydrazones.
Protocol 1: General Synthesis of Hydrazides via Ester Hydrazinolysis
This method is one of the most practical and widely used for preparing hydrazides.[8]
-
Reaction Setup: Dissolve the corresponding ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol or methanol.
-
Reagent Addition: Add hydrazine hydrate (H₂NNH₂·H₂O), typically 2-3 equivalents, to the solution.[1]
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 24 hours.[1]
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure hydrazide.[1]
Protocol 2: General Synthesis of Hydrazones from Hydrazides
The condensation of a hydrazide with an aldehyde or ketone is a straightforward method to produce hydrazones.[6][9]
-
Reaction Setup: Dissolve the hydrazide (1.0 equivalent) and the corresponding aldehyde or ketone (1.05 equivalents) in absolute ethanol (20 mL for a 2 mmol scale).[6]
-
Catalyst: Add a catalytic amount (e.g., 2-3 drops) of a strong acid, such as concentrated hydrochloric acid (HCl), to the mixture.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction's completion using TLC.[6]
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The pure hydrazone can be obtained by recrystallization from ethanol.[6]
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate common synthetic routes and the logical progression of using hydrazide building blocks in drug discovery.
Caption: General synthetic pathways to hydrazides from various precursors.
Caption: Reaction workflow for the synthesis of hydrazones.
Caption: Role of hydrazide building blocks in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazine Building Blocks - Enamine [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-PYRROLIDIN-1-YLACETOHYDRAZIDE [chemicalbook.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Target Specificity and Cross-Reactivity of Novel Derivatives
In the landscape of drug discovery and development, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Target specificity, the degree to which a drug binds to its designated target, and cross-reactivity, the unintended binding to other molecules, are critical determinants of a drug's efficacy and safety profile. This guide provides an objective comparison of methodologies to assess these properties, supported by experimental data, to aid researchers in making informed decisions for their novel derivatives.
The Importance of Specificity and Cross-Reactivity
A highly specific drug candidate is more likely to elicit the desired therapeutic effect with minimal side effects. Conversely, significant cross-reactivity can lead to off-target effects, ranging from mild side effects to severe toxicity.[1][2] Therefore, a comprehensive evaluation of a compound's interaction profile is a non-negotiable step in preclinical assessment.[3][4]
Key Experimental Approaches
A multi-pronged approach utilizing biochemical, cell-based, and in vivo assays is essential for a thorough assessment of target specificity and cross-reactivity.[5][6][7]
-
Biochemical Assays: These in vitro assays provide a direct measure of the interaction between a compound and purified proteins, such as enzymes or receptors.[5] They are instrumental in determining binding affinity and selectivity in a controlled environment.
-
Cell-Based Assays: These assays are performed using living cells and offer a more physiologically relevant context to study a compound's effects, including on-target engagement, off-target interactions, and potential cytotoxicity.[8][9][10]
-
In Vivo Models: Animal models are crucial for validating in vitro findings and understanding the overall physiological response to a drug candidate, including its efficacy and potential toxicities in a complex biological system.[5][11]
Comparative Data on Novel Kinase Inhibitor Derivatives
To illustrate the assessment process, consider the following hypothetical data for two novel kinase inhibitor derivatives (Derivative A and Derivative B) compared to a known standard inhibitor.
Table 1: Biochemical Kinase Profiling
This table summarizes the inhibitory activity (IC50) of the compounds against the primary target kinase and a panel of 99 off-target kinases. The selectivity score is calculated based on the number of off-target kinases inhibited by more than 50% at a 1 µM concentration.
| Compound | Target Kinase IC50 (nM) | Number of Off-Targets Inhibited >50% at 1 µM (out of 99) | Selectivity Score (S10) |
| Standard Inhibitor | 15 | 8 | 0.08 |
| Derivative A | 5 | 2 | 0.02 |
| Derivative B | 25 | 15 | 0.15 |
Lower S10 score indicates higher selectivity.
Table 2: Cell-Based Assay Results
This table shows the on-target efficacy in a cell-based assay measuring the inhibition of a specific signaling pathway, alongside a cytotoxicity assessment in a non-target cell line.
| Compound | On-Target Cellular IC50 (nM) | Cytotoxicity CC50 (µM) in Non-Target Cell Line | Therapeutic Index (CC50/IC50) |
| Standard Inhibitor | 50 | 20 | 400 |
| Derivative A | 20 | > 50 | > 2500 |
| Derivative B | 75 | 5 | 67 |
A higher Therapeutic Index indicates a better safety profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Protocol 1: KinomeScan™ Profiling (Biochemical Assay)
Objective: To determine the selectivity of inhibitor compounds across a panel of kinases.
Methodology:
-
Assay Principle: A competition binding assay is used where the test compound is competed against a known, immobilized ligand for binding to the kinase active site.[12][13]
-
Preparation: Kinases are produced as recombinant proteins. Test compounds are solubilized in DMSO.
-
Assay Execution:
-
Kinases are tagged and immobilized on a solid support.
-
Test compounds are incubated at a fixed concentration (e.g., 1 µM) with the kinase-bound support.
-
The amount of kinase that remains bound to the solid support after incubation is measured, typically using quantitative PCR (qPCR) for the DNA tag.
-
-
Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. The selectivity score can be calculated based on the number of kinases bound at a certain threshold.
Protocol 2: On-Target Cellular Potency Assay (Cell-Based Assay)
Objective: To measure the functional potency of the inhibitor in a cellular context.
Methodology:
-
Assay Principle: This assay quantifies the inhibition of phosphorylation of a downstream substrate of the target kinase in a relevant cell line.
-
Cell Culture: A cell line endogenously expressing the target kinase is cultured to 80% confluency.
-
Assay Execution:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with a serial dilution of the test compounds for a specified time (e.g., 2 hours).
-
Cells are then stimulated with an appropriate agonist to activate the target kinase pathway.
-
Cell lysates are prepared, and the level of the phosphorylated substrate is measured using an ELISA-based method.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Cytotoxicity Assay (Cell-Based Assay)
Objective: To assess the off-target toxicity of the compounds.
Methodology:
-
Assay Principle: An MTT assay is used to measure cellular metabolic activity as an indicator of cell viability.[8]
-
Cell Culture: A non-target cell line (lacking the primary kinase target) is used.
-
Assay Execution:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with a serial dilution of the test compounds for 48-72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is read at 570 nm.
-
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting cell viability against compound concentration.
Visualizing the Assessment Process
Diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: Workflow for assessing specificity and cross-reactivity.
Caption: On-target vs. off-target signaling effects.
Caption: Logical relationships in data interpretation.
Conclusion
The comprehensive assessment of target specificity and cross-reactivity is a cornerstone of successful drug development. By integrating data from a suite of biochemical and cell-based assays, researchers can build a robust profile of their novel derivatives. This data-driven approach, exemplified by the comparison of Derivative A and Derivative B, allows for the early identification of candidates with the highest potential for clinical success, ultimately de-risking the path to new therapeutics. Derivative A, with its high selectivity and wide therapeutic index, represents a more promising candidate for further in vivo studies than Derivative B.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. sfda.gov.sa [sfda.gov.sa]
- 5. assaygenie.com [assaygenie.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. nuvisan.com [nuvisan.com]
- 8. 細胞測試 [sigmaaldrich.com]
- 9. biotecnika.org [biotecnika.org]
- 10. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 11. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Spectroscopic Validation of Novel 2-(Pyrrolidin-1-yl)acetohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for a novel 2-(pyrrolidin-1-yl)acetohydrazide derivative against a standard alternative, offering insights into the validation and characterization of this promising class of compounds. The information presented herein is essential for researchers engaged in the synthesis, quality control, and application of novel hydrazide-based molecules in drug discovery and development.
Introduction to this compound Derivatives
Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The incorporation of a pyrrolidine moiety can enhance the pharmacological profile of these molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex and potentially more active derivatives.[1][2] This guide focuses on the validation of a novel, hypothetically substituted derivative, Compound A (2-(3-hydroxy-pyrrolidin-1-yl)acetohydrazide) , and compares its expected spectroscopic data with a simpler, well-characterized alternative, Compound B (2-amino-N-phenyl acetamide) .
Comparative Spectroscopic Data
The structural integrity and purity of newly synthesized compounds are primarily established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for our novel compound and its alternative.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆, δ ppm)
| Assignment | Compound A (Novel) | Compound B (Alternative) | Key Observations |
| -NHNH₂ (hydrazide) | ~4.3 (br s, 2H) | - | Presence of exchangeable hydrazide protons. |
| -NH₂ (amide) | - | ~7.2 (br s, 2H) | Characteristic broad singlet for primary amide protons. |
| -NH (amide) | ~9.2 (br s, 1H) | ~10.0 (s, 1H) | Downfield shift indicates the proton is on a nitrogen adjacent to a carbonyl. |
| Aromatic-H | - | 7.0-7.5 (m, 5H) | Multiplet corresponding to the phenyl group protons. |
| -CH(OH)- | ~4.1 (m, 1H) | - | Signal for the proton on the carbon bearing the hydroxyl group. |
| -CH₂-C=O | ~3.1 (s, 2H) | ~3.8 (s, 2H) | Singlet for the methylene protons adjacent to the carbonyl group. |
| Pyrrolidine-H | 1.8-3.0 (m, 6H) | - | Complex multiplet for the pyrrolidine ring protons. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, δ ppm)
| Assignment | Compound A (Novel) | Compound B (Alternative) | Key Observations |
| C=O (hydrazide) | ~168.0 | - | Carbonyl carbon of the hydrazide functional group. |
| C=O (amide) | - | ~169.0 | Carbonyl carbon of the primary amide. |
| Aromatic-C | - | 120.0-140.0 | Signals corresponding to the carbons of the phenyl ring. |
| -CH(OH)- | ~68.0 | - | Carbon atom attached to the hydroxyl group. |
| -CH₂-C=O | ~58.0 | ~42.0 | Methylene carbon adjacent to the carbonyl group. |
| Pyrrolidine-C | ~45.0-55.0 | - | Carbon signals of the pyrrolidine ring. |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Assignment | Compound A (Novel) | Compound B (Alternative) | Key Observations |
| O-H Stretch | ~3400 (broad) | - | Broad absorption indicative of the hydroxyl group. |
| N-H Stretch (hydrazide/amide) | ~3300-3200 | ~3350-3180 | Characteristic stretching vibrations of N-H bonds.[3] |
| C-H Stretch (aliphatic) | ~2950-2850 | ~2980-2870 | Aliphatic C-H stretching. |
| C=O Stretch (amide/hydrazide) | ~1670 | ~1660 | Strong absorption due to the carbonyl group.[3] |
| N-H Bend | ~1620 | ~1630 | Bending vibration of the N-H group. |
| C-N Stretch | ~1250 | ~1280 | Stretching vibration of the carbon-nitrogen bond. |
Table 4: Mass Spectrometry Data (ESI-MS)
| Parameter | Compound A (Novel) | Compound B (Alternative) | Key Observations |
| Molecular Formula | C₆H₁₃N₃O₂ | C₈H₁₀N₂O | - |
| Molecular Weight | 159.19 g/mol | 150.18 g/mol | - |
| Expected [M+H]⁺ | 160.19 | 151.18 | Protonated molecular ion peak, confirming the molecular weight. |
| Key Fragmentation | Loss of NH₂NH₂, H₂O | Loss of NH₃, C₆H₅N | Provides structural information based on fragmentation patterns. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for the accurate and reproducible validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-2048.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with potassium bromide (KBr) powder and pressing it into a thin pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode (to observe [M+H]⁺).
-
Mass Range: 50-500 m/z.
-
Infusion: Introduce the sample solution directly into the ion source.
-
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizing the Validation Workflow and Potential Applications
Graphical representations of workflows and biological pathways can aid in understanding the context and process of spectroscopic data validation.
Caption: Workflow for the synthesis and spectroscopic validation of novel compounds.
Many hydrazide derivatives are investigated for their potential to inhibit specific enzymes. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Inhibition of a target enzyme by a novel hydrazide compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)acetohydrazide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)acetohydrazide. Given the inherent hazards associated with hydrazide compounds, strict adherence to these procedural guidelines is essential to ensure personnel safety and environmental protection.
Pre-Disposal Safety and Handling
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is critical for the correct segregation and labeling of the waste.
| Property | Value |
| CAS Number | 7171-96-2 |
| Molecular Formula | C₆H₁₃N₃O |
| Molecular Weight | 143.19 g/mol |
| Appearance | Solid |
| Storage Conditions | Room temperature, light-proof, inert gas |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Clearly label the waste as "Hazardous Waste: this compound".
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or strong bases.[1]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Ensure the container is in good condition and has a secure lid.
-
Keep the container closed except when adding waste.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with all available information about the waste, including its name and any known hazards.
Step 5: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
-
Place these items in a sealed bag or container labeled as hazardous waste and dispose of them along with the chemical waste.
Step 6: Empty Container Disposal
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies. Deface the original label before disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2-(Pyrrolidin-1-yl)acetohydrazide
This guide provides critical safety and logistical information for the handling and disposal of 2-(Pyrrolidin-1-yl)acetohydrazide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hydrazide compounds.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Use Cases |
| Hand Protection | Nitrile, Neoprene, or Butyl Rubber Gloves | Inspect gloves for integrity before each use. For prolonged contact or handling larger quantities, consider double-gloving. Consult manufacturer's chemical resistance data.[1][2][3] |
| Eye & Face Protection | Chemical Safety Goggles or Full-Face Shield | Safety glasses meeting ANSI Z87.1 standards are a minimum requirement.[1] For handling quantities greater than 250 mL or when there is a splash hazard, chemical splash goggles are required.[1][2] A face shield provides an additional layer of protection. |
| Skin & Body Protection | Flame-Resistant Laboratory Coat, Long Pants, and Closed-Toe Shoes | A lab coat should be worn over full-length pants and closed-toe shoes to prevent skin contact.[1][2] |
| Respiratory Protection | Full-Face Respirator with appropriate cartridges or Supplied-Air Respirator | Required when engineering controls are not sufficient, when the permissible exposure limit may be exceeded, or during spill cleanup.[2][3][4] Users must be properly trained and fit-tested. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical working height.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
-
Pre-Handling:
-
During Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
Disposal Plan:
-
Waste Categorization: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Empty containers may still contain hazardous residues and should be disposed of as hazardous waste.[1]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
